molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No.: B1270766
CAS No.: 5122-95-2
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
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Description

3-Biphenylboronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXICVKOZJFRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370206
Record name 3-Biphenylboronic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-95-2
Record name 3-Biphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenylphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Biphenylboronic Acid from 3-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-biphenylboronic acid from 3-bromobiphenyl, a critical process for the creation of biphenyl scaffolds prevalent in medicinal chemistry.[1] The document details the prevalent lithiation-borylation synthetic route, including experimental protocols, data presentation, and process visualization to aid in laboratory application.

Introduction

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[2][3] These structures are integral to numerous pharmaceutical compounds and advanced materials. The synthesis from 3-bromobiphenyl is a common and effective method for its preparation.[4]

Synthetic Pathway: Lithiation-Borylation

The most frequently employed method for synthesizing this compound from 3-bromobiphenyl is the lithiation-borylation pathway.[5][6] This process involves two main stages:

  • Lithiation: 3-Bromobiphenyl is reacted with an organolithium reagent, typically n-butyllithium, to form a highly reactive organolithium intermediate. This reaction is conducted at very low temperatures to prevent side reactions.[4]

  • Borylation: The organolithium intermediate is then treated with a boron-containing electrophile, such as trimethyl borate, to form the boronic ester, which is subsequently hydrolyzed to yield the final this compound.[4]

A visual representation of this workflow is provided below.

G A 3-Bromobiphenyl B Dissolve in THF A->B C Cool to -80 °C B->C D Add n-Butyllithium C->D E Stir for 1 hour D->E F Add Trimethyl borate E->F G Warm to Room Temp. F->G H Stir for 4 hours G->H I Quench with HCl H->I J Stir for 2 hours I->J K Aqueous Workup J->K L Purification K->L M This compound L->M

Synthesis Workflow

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 3-bromobiphenyl via lithiation-borylation.[4]

Materials and Reagents:

  • 3-Bromobiphenyl

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (1.6 M in hexane)

  • Trimethyl borate

  • Hydrochloric acid (1.0 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a 300 mL three-neck flask under a nitrogen atmosphere, dissolve 3.8 g (16 mmol) of 3-bromobiphenyl in 100 mL of anhydrous THF.

  • Lithiation: Cool the solution to -80 °C using a dry ice/acetone bath. Slowly add 11 mL (18 mmol) of n-butyllithium (1.6 M in hexane) dropwise via syringe while stirring. Maintain the reaction at -80 °C and continue stirring for 1 hour after the addition is complete.[4]

  • Borylation: To the reaction mixture, add 2.2 mL (20 mmol) of trimethyl borate. Allow the mixture to gradually warm to room temperature and continue stirring for 4 hours.[4]

  • Quenching and Extraction: Quench the reaction by adding approximately 50 mL of 1.0 M hydrochloric acid and stir for an additional 2 hours. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated saline. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain an oil. Add hexane to the oil to precipitate a white solid. Collect the solid by filtration and dry to yield this compound.[4]

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis.

ParameterValueReference
Starting Material
3-Bromobiphenyl3.8 g (16 mmol)[4]
Reagents
n-Butyllithium (1.6 M)11 mL (18 mmol)[4]
Trimethyl borate2.2 mL (20 mmol)[4]
Reaction Conditions
Lithiation Temperature-80 °C[4]
Lithiation Time1 hour[4]
Borylation Temperature-80 °C to Room Temp.[4]
Borylation Time4 hours[4]
Product
This compound1.7 g[4]
Yield 55%[4]

Logical Relationship of Synthesis

The synthesis of this compound from 3-bromobiphenyl can be understood as a sequence of chemical transformations, each enabling the next. The logical flow is depicted in the diagram below.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A 3-Bromobiphenyl (Aryl Halide) B 3-Biphenyllithium (Organolithium) A->B Lithiation (+ n-BuLi) C This compound B->C Borylation & Hydrolysis (+ B(OMe)3, then H3O+)

Synthesis Logic

Purification and Characterization

Purification of the crude product is crucial to obtain this compound of sufficient purity for subsequent applications. Common purification techniques include:

  • Recrystallization: As described in the protocol, precipitation from a solvent system like hexane is effective.[4] For other boronic acids, recrystallization from hot ethanol or water has also been reported.[7]

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Treatment with a base will form a water-soluble boronate salt, allowing for separation from neutral organic impurities. Subsequent acidification precipitates the purified boronic acid.[8]

  • Column Chromatography: For oily or difficult-to-crystallize products, column chromatography using silica gel or neutral alumina can be employed.[8][9]

Characterization of the final product is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Alternative Synthetic Routes

While lithiation-borylation is a common method, other synthetic strategies exist for the preparation of arylboronic acids:

  • Grignard Reaction: Formation of a Grignard reagent from 3-bromobiphenyl followed by reaction with a borate ester is an alternative to the use of organolithium reagents.[10][11][12] This method can sometimes offer milder reaction conditions.

  • Palladium-Catalyzed Borylation: Direct borylation of aryl halides using a palladium catalyst and a boron source like bis(pinacolato)diboron (B2pin2) is a powerful and increasingly popular method, often associated with the Miyaura borylation reaction.[13]

Conclusion

The synthesis of this compound from 3-bromobiphenyl via the lithiation-borylation pathway is a well-established and reliable method. This guide provides the necessary technical details, including a step-by-step protocol and expected outcomes, to assist researchers in successfully performing this synthesis. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are key to achieving high yields and purity of the final product.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Biphenylboronic acid (also known as [1,1'-biphenyl]-3-ylboronic acid) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. As a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, it enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals. Furthermore, its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) has garnered interest in the field of drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in these applications, from optimizing reaction conditions to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its reactivity, solubility, and behavior in various chemical and biological environments.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁BO₂[1]
Molecular Weight 198.03 g/mol [1]
Melting Point 193-198 °C (lit.)[2]
Boiling Point 411.0 ± 38.0 °C (Predicted)[3]
pKa 8.30 ± 0.10 (Predicted)[3]
LogP No experimental data found.
Appearance White to off-white or yellow crystal powder.[3]
Solubility Insoluble in water. Slightly soluble in DMSO and methanol.[3] Generally soluble in polar organic solvents.[3]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination (Dynamic Method)

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and for formulation development.

Principle: A mixture of the solute (this compound) and a solvent of known composition is heated until the solid phase completely dissolves, and the temperature of dissolution is recorded. This is repeated for various compositions to construct a solubility curve.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

Procedure:

  • Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to achieve a specific mole fraction.

  • Heating and Observation: The mixture is stirred and slowly heated using the circulating bath. The temperature is increased at a controlled rate (e.g., 0.5 °C/min) as the expected dissolution temperature is approached.

  • Endpoint Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

  • Data Collection: The procedure is repeated with different known compositions of solute and solvent to obtain a series of data points.

  • Solubility Curve: The mole fraction of this compound is plotted against the corresponding equilibrium temperature to generate the solubility curve for that solvent system.

pKa Determination (Spectrophotometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Principle: The UV-Vis absorbance of a solution of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the inflection point of the absorbance versus pH curve.[4]

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter with a calibrated electrode

  • Quartz cuvettes

  • Micropipettes

  • A series of buffer solutions with known pH values

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[5]

  • Sample Preparation: For each pH measurement, a precise volume of the stock solution is added to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). The final concentration of the boronic acid should be constant in all samples.

  • UV-Vis Spectra Acquisition: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range. The wavelength at which the largest difference in absorbance between the acidic and basic forms is observed is chosen for the analysis.

  • Data Collection: The absorbance of each solution is measured at the selected wavelength.

  • Data Analysis: The absorbance values are plotted against the corresponding pH values. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.[4]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached, and the ratio of these concentrations is used to calculate the partition coefficient.[6]

Apparatus:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached. The mixture is then allowed to stand, or centrifuged, to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Key Applications and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent in the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_boronate_formation Boronate Formation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid This compound (R²-B(OH)₂) Boronate Boronate Anion [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Enters Catalytic Cycle FAAH_Inhibition cluster_FAAH_Action Normal FAAH Activity cluster_Inhibition Inhibition by this compound Anandamide Anandamide (Substrate) FAAH_active FAAH Enzyme (Active Site: Ser241) Anandamide->FAAH_active Binds to Active Site Hydrolysis Hydrolysis FAAH_active->Hydrolysis FAAH_inhibited FAAH-Inhibitor Complex (Reversible Covalent Bond) FAAH_active->FAAH_inhibited Forms Complex Products Arachidonic Acid + Ethanolamine Hydrolysis->Products BiphenylboronicAcid This compound (Inhibitor) BiphenylboronicAcid->FAAH_active Binds to Active Site (Ser241) Anandamide_levels Increased Anandamide Levels FAAH_inhibited->Anandamide_levels Prevents Anandamide Degradation Therapeutic_effects Potential Therapeutic Effects (Analgesia, Anxiolysis) Anandamide_levels->Therapeutic_effects

References

An In-depth Technical Guide to 3-Biphenylboronic Acid (CAS 5122-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Biphenylboronic acid, with the CAS number 5122-95-2, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique chemical properties, particularly the presence of the boronic acid functional group, make it a versatile reagent in a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and experimental protocols for its key applications, and an exploration of its biological activities with a focus on its role as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in many organic solvents. The boronic acid moiety is known to form a reversible covalent bond with diols, a property that is exploited in various applications.

PropertyValueReference
CAS Number 5122-95-2N/A
Molecular Formula C₁₂H₁₁BO₂N/A
Molecular Weight 198.03 g/mol N/A
Melting Point 193-198 °CN/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Insoluble in water.N/A

Synthesis and Experimental Protocols

Synthesis of this compound from 3-Bromobiphenyl

A common method for the synthesis of this compound involves the reaction of 3-bromobiphenyl with an organolithium reagent followed by quenching with a borate ester.

Experimental Protocol:

  • Reaction Setup: A 300 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3.8 g (16 mmol) of 3-bromobiphenyl.

  • Dissolution and Cooling: 100 mL of anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the 3-bromobiphenyl. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the low temperature, 11 mL (18 mmol) of a 1.6 M solution of n-butyllithium in hexanes is added dropwise to the stirred solution over a period of 30 minutes. The reaction mixture is stirred for an additional hour at -78 °C.

  • Borylation: 4.2 mL (37 mmol) of trimethyl borate is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 50 mL of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of acetone and hexanes to afford pure this compound.

G cluster_synthesis Synthesis of this compound 3-Bromobiphenyl 3-Bromobiphenyl Intermediate 3-Biphenyllithium 3-Bromobiphenyl->Intermediate  + n-BuLi  THF, -78 °C n-Butyllithium n-Butyllithium Trimethyl borate Trimethyl borate Product This compound Intermediate->Product  + B(OMe)₃  then H₃O⁺ G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Pd(II)Complex R¹-Pd(II)L₂-X OxidativeAddition->Pd(II)Complex  + R¹-X Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Biaryl R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Biaryl  + R²-B(OH)₂  (Base) ReductiveElimination Reductive Elimination Pd(II)Biaryl->ReductiveElimination ReductiveElimination->Pd(0)L2 Regeneration Product R¹-R² ReductiveElimination->Product G cluster_pathway Endocannabinoid Signaling and FAAH Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release (Inhibited) CB1->Neurotransmitter Anandamide Anandamide Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation FAAH_Inhibitor 3-Biphenylboronic acid (Inhibitor) FAAH_Inhibitor->FAAH Inhibition

A Comprehensive Technical Guide to the Solubility of 3-Biphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-biphenylboronic acid in organic solvents. Recognizing the limited availability of specific quantitative solubility data for this compound, this document furnishes qualitative information for the target compound and presents quantitative data for analogous compounds, such as phenylboronic acid and its derivatives, to offer a predictive framework for its solubility characteristics. Furthermore, detailed experimental methodologies for determining boronic acid solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an organoboron compound that serves as a vital building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is also described as being soluble in polar organic solvents such as methanol and ethanol, while exhibiting lower solubility in non-polar solvents.[3] The compound is generally considered insoluble in water.[1][2]

Quantitative Solubility Data of Analogous Boronic Acids

To provide a more comprehensive understanding of the potential solubility of this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of common organic solvents. This data can serve as a valuable reference for solvent selection in applications involving this compound.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Mole Fraction (x₁)Solubility ( g/100g Solvent)
Dipropyl ether25~0.04High
Acetone25~0.03High
Chloroform25~0.02Moderate
Methylcyclohexane25<0.005Very Low

Data extrapolated from graphical representations in Leszczyński et al. (2020). Precise values should be determined experimentally.[4][5] Phenylboronic acid generally demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6]

Table 2: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 20°C (293.15 K)

Solventortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform0.0450.0080.006
3-Pentanone0.1350.0280.022
Acetone0.1500.0400.032

Data from Leszczyński et al. (2020).[7] The solubility of isobutoxyphenylboronic acid isomers is significantly influenced by the position of the isobutoxy group, with the ortho isomer generally exhibiting the highest solubility.[8]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a widely used technique for determining the solubility of boronic acids.[5][8] It involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Methodology:

  • Sample Preparation: A precise amount of this compound and the chosen organic solvent are combined in a sealed vessel to create a biphasic sample of known composition.

  • Controlled Heating: The sample is heated at a slow, controlled rate (e.g., 0.3 K/h) with vigorous stirring to ensure thermal equilibrium.[8]

  • Turbidity Measurement: The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or, for greater accuracy, by measuring the intensity of light transmitted through the sample using a luminance probe.[5][8]

  • Data Collection: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. The experiment is repeated for various compositions to construct a solubility curve.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that the solution reaches equilibrium with the solid phase. It is crucial that an excess of the solid remains after this period.

  • Phase Separation: The suspension is allowed to settle, or it is filtered to separate the saturated solution from the undissolved solid.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: A calibration curve is generated using standard solutions of known concentrations. The concentration of the saturated solution is then determined from this curve, representing the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of boronic acid solubility.

G Workflow for Determining Boronic Acid Solubility A Sample Preparation (Known amounts of boronic acid and solvent) B Equilibration (Stirring/Shaking at constant temperature) A->B C Phase Separation (Filtration or Centrifugation) B->C D Analysis of Supernatant (e.g., HPLC, UV-Vis) C->D E Data Processing (Calibration curve and concentration determination) D->E F Solubility Value E->F

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-biphenylboronic acid. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a comprehensive prediction based on the analysis of structurally related molecules. This information is invaluable for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Accurate characterization of this reagent is paramount to ensure the desired reaction outcomes and the purity of the final products. NMR spectroscopy is the most powerful tool for the structural analysis of organic compounds in solution. This guide offers a detailed breakdown of the anticipated ¹H and ¹³C NMR spectra of this compound, including predicted chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 3-substituted phenylboronic acids and biphenyl derivatives. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.65d~7.52H
H-3', H-5'7.45t~7.52H
H-4'7.38t~7.31H
H-28.15s-1H
H-47.90d~7.61H
H-67.70d~7.81H
H-57.50t~7.71H
B(OH)₂8.0 - 8.5br s-2H

Note: The chemical shift of the B(OH)₂ protons can be broad and may vary depending on the solvent, concentration, and water content.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~141.0
C-2', C-6'~129.0
C-3', C-5'~128.8
C-4'~127.5
C-1~135.0 (broad)
C-2~134.0
C-3~142.0
C-4~130.0
C-5~128.5
C-6~132.0

Note: The signal for the carbon atom attached to the boron (C-1) is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe directly.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for arylboronic acids. The following outlines a general methodology.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Chloroform-d (CDCl₃) can also be used, but solubility may be a concern, and boronic acids can form anhydrides (boroxines) which can complicate the spectra.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Gentle warming may be applied if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Referencing: The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and a general workflow for its NMR analysis.

molecular_structure cluster_phenylboronic_acid Phenylboronic Acid Moiety cluster_phenyl Phenyl Moiety C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 C4 C4 C3->C4 C1_prime C1' C3->C1_prime C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1. Structure of this compound with Numbering for NMR Assignments.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Reporting weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process reference Reference to Solvent or Standard process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals integrate->assign report Generate Spectral Report assign->report

Stability and Storage of 3-Biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-biphenylboronic acid. The information is curated for professionals in research and drug development who utilize this compound in their work. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes general knowledge of arylboronic acid stability with compound-specific information to offer best practices for its handling and storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueReference
CAS Number 5122-95-2[1]
Molecular Formula C₁₂H₁₁BO₂
Molecular Weight 198.03 g/mol
Melting Point 193-198 °C
Appearance White to off-white solid[1]
Solubility Insoluble in water; slightly soluble in DMSO and methanol.[1]

Key Stability Considerations and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary routes of degradation are dehydration, protodeboronation, and oxidation.

Dehydration to Boroxine

In the solid state or in non-aqueous solvents, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water.[2] The equilibrium between the boronic acid and the boroxine is an important consideration, as commercially available this compound may contain varying amounts of its anhydride.[1]

G Dehydration of this compound BoronicAcid 3 x this compound Boroxine Triphenylboroxine Derivative BoronicAcid->Boroxine Dehydration (-3 H₂O) Boroxine->BoronicAcid Hydrolysis (+3 H₂O) Water 3 x H₂O

Figure 1. Reversible dehydration of this compound to its corresponding boroxine.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, particularly in solution and under basic conditions.[4] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of biphenyl and boric acid. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the aryl group.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenolic byproducts.[5][6] This degradation pathway can be initiated by atmospheric oxygen or other oxidizing agents. The oxidation of boronic acids is irreversible and results in the loss of the desired compound.[7]

G Degradation Pathways of this compound cluster_main cluster_degradation This compound This compound Protodeboronation Protodeboronation (e.g., basic conditions) This compound->Protodeboronation Oxidation Oxidation (e.g., air, peroxide) This compound->Oxidation Biphenyl Biphenyl + Boric Acid Protodeboronation->Biphenyl Phenol 3-Hydroxybiphenyl + Boric Acid Oxidation->Phenol

Figure 2. Major degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on general guidelines for arylboronic acids.

ConditionRecommendationRationale
Temperature Room temperature.Avoids excessive thermal degradation.
Atmosphere Sealed in a dry environment.Minimizes dehydration to boroxine and hydrolysis of the boroxine form.[1]
Light Keep in a dark place.Protects against potential photodegradation.[1]
Container Tightly closed container.Prevents moisture uptake and oxidation.
Incompatibilities Strong oxidizing agents.To prevent oxidative degradation.

For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidation and moisture-related degradation.

Experimental Protocols for Stability Assessment

General Experimental Workflow for Stability Testing

G General Workflow for Stability Assessment start Obtain this compound Sample stress Subject to Stress Conditions (Heat, Humidity, Light, Acid/Base) start->stress analysis Analyze Samples at Time Points stress->analysis hplc HPLC-UV Analysis (Purity Assay, Impurity Profiling) analysis->hplc nmr NMR Analysis (¹H, ¹³C, ¹¹B for Structural Elucidation) analysis->nmr data Data Analysis (Degradation Kinetics, Identify Degradants) hplc->data nmr->data report Generate Stability Report data->report

Figure 3. A generalized workflow for the stability testing of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Forced Degradation Samples: To validate the stability-indicating nature of the method, samples of this compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The method should demonstrate the ability to resolve the main peak from all degradation product peaks.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.

  • ¹H and ¹³C NMR: Can be used to confirm the structures of degradation products such as biphenyl and 3-hydroxybiphenyl.

  • ¹¹B NMR: Is particularly useful for studying the equilibrium between the boronic acid and its boroxine form, as the boron environment differs significantly between the two species.[8][9][10]

Conclusion

While this compound is a stable solid when stored under appropriate conditions, it is susceptible to degradation through dehydration, protodeboronation, and oxidation, particularly in solution. For optimal stability, it should be stored at room temperature in a tightly sealed container, protected from light and moisture. For applications requiring high purity, it is recommended to assess the material's integrity, especially if it has been stored for an extended period or exposed to non-ideal conditions. The use of stability-indicating analytical methods, such as HPLC, is crucial for monitoring the purity and detecting any potential degradation of this compound. Further quantitative studies are needed to establish a detailed stability profile for this compound under various conditions.

References

Molecular structure and formula of 3-Biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Biphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 5122-95-2) is an organoboron compound that has emerged as a vital building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a boronic acid functional group attached to a biphenyl scaffold, makes it a versatile reagent, particularly in the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Molecular Structure and Formula

This compound is characterized by a biphenyl group where a boronic acid moiety [-B(OH)₂] is substituted at the 3-position of one of the phenyl rings.[1] This arrangement is crucial for its reactivity and applications.

Molecular Formula: C₁₂H₁₁BO₂[1][3][4]

Linear Formula: C₆H₅C₆H₄B(OH)₂[5][6]

Synonyms: (3-Phenylphenyl)boronic acid, [1,1'-Biphenyl]-3-ylboronic acid, 3-Phenylbenzeneboronic acid.[1][5][7]

Caption: Molecular structure of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized below. This compound typically appears as a white to off-white or yellow crystalline powder.[1][8]

PropertyValueReference
Molecular Weight 198.03 g/mol [3][4][5][9]
Melting Point 193-198 °C[3][5][7][8]
Boiling Point 411.0 ± 38.0 °C (Predicted)[3][7][8]
Density 1.18 ± 0.1 g/cm³ (Predicted)[3][7][8]
pKa 8.30 ± 0.10 (Predicted)[3][7][8]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol.[7][8]
Storage Room Temperature, Sealed in dry, Keep in dark place.[7][8]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is via the lithiation of 3-bromobiphenyl followed by reaction with a borate ester.[10]

Starting Material: 3-Bromobiphenyl[10]

Reagents: n-Butyllithium (n-BuLi), Trimethyl borate, Tetrahydrofuran (THF), Hydrochloric acid (HCl), Ethyl acetate, Hexane, Anhydrous magnesium sulfate.[10]

Procedure:

  • Add 3.8 g (16 mmol) of 3-bromobiphenyl to a 300 mL three-neck flask under a nitrogen atmosphere.[10]

  • Add 100 mL of anhydrous THF to dissolve the starting material.[10]

  • Cool the solution to -80 °C using a suitable cooling bath.[10]

  • Slowly add 11 mL (18 mmol) of n-butyllithium (1.6 M solution in hexane) dropwise via syringe while maintaining the temperature at -80 °C.[10]

  • Stir the reaction mixture at -80 °C for 1 hour after the addition is complete.[10]

  • Add 2.2 mL (20 mmol) of trimethyl borate to the reaction mixture.[10]

  • Allow the mixture to gradually warm to room temperature and continue stirring for 4 hours.[10]

  • Quench the reaction by adding approximately 50 mL of 1.0 M dilute hydrochloric acid and stir for an additional 2 hours.[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[10]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.[10]

  • Add hexane to the oil to precipitate a white solid.[10]

  • Collect the solid by filtration and dry to yield this compound (Typical yield: ~55%).[10]

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The carbon atom adjacent to the boron is often not detected in ¹³C NMR spectra.[11] ¹¹B NMR spectroscopy is a valuable tool for studying the pKa and binding properties of boronic acids.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the O-H stretches of the boronic acid and the aromatic C-H and C=C bonds.[11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.[11]

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in the pharmaceutical and chemical industries.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds to synthesize complex biaryl compounds.[1] These biaryl motifs are core structures in many pharmaceutical drugs, including anticancer and antiviral agents.[2]

Suzuki_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Product Product (R-Aryl) Product (R-Aryl) Reductive Elimination->Product (R-Aryl) This compound This compound This compound->Transmetalation Aryl Halide (R-X) Aryl Halide (R-X) Aryl Halide (R-X)->Oxidative Addition Base Base Base->Transmetalation

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Boronate-Assisted Fluorogenic Chemosensors

This compound is utilized as a fluorescent chemosensor for the sensitive detection of sugars in aqueous environments.[8] The boronic acid moiety can reversibly bind with diols, which are common in carbohydrates. This binding event can modulate the fluorescence properties of the molecule, allowing for quantitative detection.[6][8]

Chemosensor_Mechanism reactant This compound (Low Fluorescence) product Cyclic Boronate Ester (High Fluorescence) reactant->product + Diol diol Diol (e.g., Sugar) product->reactant - Diol (Reversible)

Caption: Mechanism of a boronate-based fluorescent sugar sensor.

Drug Discovery and Development

Boronic acids and their derivatives are increasingly important in medicinal chemistry.[14][15] this compound serves as a key intermediate in synthesizing molecules with potential therapeutic value.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: It has been evaluated for its pharmacological activity in developing FAAH inhibitors, which have potential applications in treating pain and anxiety.[6][8]

  • Anticancer and Antiviral Agents: As a crucial building block for biaryl compounds, it is instrumental in synthesizing novel chemotherapies and antiviral drugs that target specific biological pathways.[2] The biphenyl moiety can effectively interact with biological targets.[2]

  • General Reactant: It is a reactant involved in various other synthetic transformations, including direct C-H arylation of electron-deficient heterocycles and coupling with quinones or potassium cyanate.[5][8]

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling and use of 3-Biphenylboronic acid (CAS No. 5122-95-2), a compound often utilized in organic synthesis, particularly in Suzuki coupling reactions. Adherence to these safety protocols is crucial to mitigate potential risks in a laboratory or research setting.

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C12H11BO2[1]
Molecular Weight 198.03 g/mol [1]
Appearance White to Off-White solid/crystal powder[1]
Melting Point 193-198 °C[1]
Boiling Point 411.0 ± 38.0 °C (Predicted)[1]
Density 1.18 ± 0.1 g/cm3 (Predicted)[1]
Water Solubility Insoluble[1]
Solubility DMSO (Slightly), Methanol (Sightly)[1]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheet and should be strictly followed.[2]

Section 3: Experimental Protocols for Safe Handling

3.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6][7]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Skin Protection:

    • Wear impervious protective gloves (e.g., nitrile rubber) inspected for integrity before use.[4][8]

    • A lab coat or other protective clothing should be worn to prevent skin contact.[2][4]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator may be necessary.[9]

3.3 Handling Procedures

  • Avoid breathing dust.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[2][4]

3.4 Storage

  • Store in a cool, dry, and well-ventilated place.[2][9]

  • Keep the container tightly closed and sealed.[2]

  • Store away from incompatible materials such as strong acids and bases.[2]

  • It is recommended to store in a locked cabinet.[10]

Section 4: First Aid Measures

In case of exposure, follow these first aid protocols:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][5]

Section 5: Accidental Release and Disposal

5.1 Accidental Release Measures

  • Ensure adequate ventilation.

  • Avoid dust formation.[9]

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

  • Prevent the substance from entering drains.[4][9]

5.2 Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.[2][11]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

Section 6: Fire and Explosion Hazards

  • This compound is not considered flammable.[11]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][6]

  • Hazardous Combustion Products: In a fire, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[2][6]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] It is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Chronic exposure effects are not well-documented.

Section 8: Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitor start Start: Handling this compound identify_hazards Identify Hazards - Skin/Eye Irritation - Respiratory Irritation start->identify_hazards evaluate_exposure Evaluate Exposure Potential - Inhalation of dust - Dermal contact - Eye contact identify_hazards->evaluate_exposure assess_risk Assess Risk Level (Likelihood x Severity) evaluate_exposure->assess_risk engineering_controls Implement Engineering Controls - Fume Hood - Eyewash/Shower Station assess_risk->engineering_controls High Risk ppe Use Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat assess_risk->ppe Low/Medium Risk administrative_controls Implement Administrative Controls - Safe Work Procedures (SOPs) - Training engineering_controls->administrative_controls administrative_controls->ppe monitor_effectiveness Monitor Control Effectiveness ppe->monitor_effectiveness review_procedure Review and Update Procedures monitor_effectiveness->review_procedure review_procedure->identify_hazards Re-evaluate end Safe Handling Achieved review_procedure->end

Caption: Risk assessment and control workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Biphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 3-biphenylboronic acid and its derivatives. These compounds are crucial building blocks in medicinal chemistry and materials science, valued for their role in forming carbon-carbon bonds, particularly in the construction of complex biaryl systems prevalent in many pharmaceutical agents.[1][2] This document details established synthetic routes, provides specific experimental protocols, and summarizes key quantitative data to facilitate practical application in a research and development setting.

Introduction to this compound

This compound is an organoboron compound featuring a biphenyl scaffold with a boronic acid moiety at the 3-position. This arrangement makes it an exceptionally versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of poly-aryl systems.[2][3] Its derivatives are explored in various therapeutic areas, including the development of anticancer agents, antiviral drugs, and enzyme inhibitors, owing to the biaryl motif's ability to effectively interact with biological targets.[1][4][5] The boronic acid group itself is a unique functional group; its empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[6]

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached via two major pathways:

  • Constructing the Biphenyl Core First, then Introducing the Boronic Acid: This involves starting with a pre-formed biphenyl derivative (e.g., 3-bromobiphenyl) and converting it to the boronic acid.

  • Building the Biphenyl Core via Cross-Coupling: This typically involves a Suzuki-Miyaura reaction where one of the coupling partners already contains the boronic acid or a boronate ester group.

This guide will focus on the most common and robust methods employed for these strategies.

Synthesis via Organometallic Intermediates

This classical and widely used approach involves the formation of a highly reactive organometallic (organolithium or Grignard) reagent from a halogenated biphenyl, which then reacts with a boron electrophile.

a) Lithiation-Borylation Route

This method proceeds via a highly reactive organolithium intermediate. It is particularly effective but requires stringent anhydrous conditions and low temperatures. The general pathway involves the deprotonation or halogen-metal exchange of a biphenyl substrate, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.[7][8]

A typical reaction workflow is depicted below.

lithiation_borylation cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Isolation A Dissolve 3-Bromobiphenyl in anhydrous THF B Cool to -78 °C to -80 °C under Inert Atmosphere (N2/Ar) A->B C Slowly Add n-Butyllithium (n-BuLi) to form Organolithium Intermediate B->C D Stir for ~1 hour C->D E Add Trimethyl Borate D->E F Warm to Room Temperature and Stir for Several Hours E->F G Quench with Aqueous Acid (e.g., 1M HCl) F->G H Aqueous Extraction with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash Organic Layer, Dry, and Concentrate H->I J Purify Crude Product (Recrystallization/Chromatography) I->J

Caption: Workflow for Lithiation-Borylation Synthesis.

b) Grignard Reagent Route

The use of Grignard reagents is an alternative to the organolithium route and can be more tolerant of certain functional groups. The process involves reacting a biphenyl halide (typically bromide or iodide) with magnesium metal to form the Grignard reagent, which is then reacted with a trialkyl borate.[9][10]

grignard_synthesis start 3-Halobiphenyl (Ar-X) grignard Formation of Grignard Reagent Ar-MgX start->grignard + Mg in Ethereal Solvent (THF) reaction Reaction at Low Temp (-10 °C to 0 °C) grignard->reaction borate Trialkyl Borate B(OR)3 borate->reaction intermediate Boronate Ester Intermediate Ar-B(OR)2 reaction->intermediate hydrolysis Aqueous Acidic Hydrolysis (e.g., H2SO4) intermediate->hydrolysis product This compound Ar-B(OH)2 hydrolysis->product

Caption: Synthesis of Arylboronic Acids via Grignard Reagents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for synthesizing biphenyl derivatives.[11][12] It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[13][14] To synthesize a this compound derivative, one could couple 3-bromophenylboronic acid with a different aryl halide, or conversely, couple an arylboronic acid with 3-bromohalobenzene and then perform a subsequent borylation step.

The catalytic cycle is central to understanding the reaction.

Suzuki_Miyaura_Cycle center Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex1 R1-Pd(II)L2-X oxidative_add->pd2_complex1 transmetal Transmetalation pd2_complex1->transmetal pd2_complex2 R1-Pd(II)L2-R2 transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 product R1-R2 (Product) reductive_elim->product r1x R1-X (Aryl Halide) r1x->oxidative_add r2b R2-B(OH)2 (Boronic Acid) + Base r2b->transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of the this compound core.

Synthetic RouteStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Lithiation-Borylation 3-Bromobiphenyln-BuLi, B(OMe)₃, HClTHF, Hexane-80 to RT~555[15]
Grignard Route Aryl Halide (General)Mg, B(OR)₃, H₂SO₄Ethereal (e.g., THF)-10 to RT1-250-70[9][10]
Suzuki Coupling Aryl Bromide, Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O1002-24>80 (general)[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation[15]

Materials:

  • 3-Bromobiphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Trimethyl borate (B(OMe)₃)

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate and brine solutions

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 3-neck flask under an inert nitrogen atmosphere, add 3-bromobiphenyl (1.0 equiv). Add anhydrous THF to dissolve the starting material.

  • Lithiation: Cool the solution to -80 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -75 °C.

  • Stir the resulting mixture at -80 °C for 1 hour.

  • Borylation: Add trimethyl borate (1.25 equiv) to the reaction mixture. Allow the solution to slowly warm to room temperature and continue stirring for 4 hours.

  • Work-up: Quench the reaction by adding 1.0 M HCl. Stir vigorously for 2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Add hexane to the oil to precipitate a white solid. Collect the solid by filtration and dry under vacuum to afford pure this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[11]

Materials:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Degassed Toluene

  • Degassed Water

  • Ethyl acetate and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reaction Execution: Add degassed toluene and degassed water (typically 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS (typically 2-24 hours).

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

Protocol 3: Purification of Boronic Acids

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxine anhydrides.[16][17]

a) Recrystallization:

  • This is often the most effective method for crystalline boronic acids.[18]

  • Common solvents include hot water, ethanol, or mixed solvent systems like ethyl acetate/hexanes or dichloroethane.[16]

b) Acid/Base Extraction:

  • Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[19]

  • Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).

  • Extract with an aqueous base (e.g., NaOH, K₂CO₃) to move the boronate salt into the aqueous layer, leaving non-acidic impurities behind.

  • Separate the layers and carefully acidify the aqueous layer with HCl to re-precipitate the pure boronic acid.

  • Extract the pure boronic acid back into an organic solvent or collect by filtration if it precipitates as a solid.[19]

c) Derivatization:

  • Boronic acids can be reacted with diethanolamine to form stable, crystalline adducts that often precipitate from solution, leaving impurities behind.[17][18] The pure boronic acid can be regenerated by treating the adduct with an acid.

References

The Pivotal Role of 3-Biphenylboronic Acid in the Synthesis of Organic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Biphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, primarily serving as a key building block for the construction of biaryl and substituted biphenyl structures. These motifs are of paramount importance in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of this compound as an organic intermediate, with a strong focus on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the catalytic cycle and its place within the broader drug discovery workflow.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold found in a wide array of functional molecules. In the pharmaceutical industry, biphenyl derivatives are prevalent due to their favorable pharmacokinetic properties and their ability to interact with various biological targets.[1] Many commercially successful drugs leverage the biphenyl core to achieve their therapeutic effects as anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[1][2] Beyond pharmaceuticals, the unique electronic and optical properties of biphenyl-based compounds make them ideal for applications in materials science, including Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[1]

This compound, with its boronic acid functional group, is a key intermediate that enables the efficient introduction of the biphenyl unit into a diverse range of molecular architectures. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide.[3] This reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.[5][6]

  • Transmetalation: The organic group from the organoboron species (in this case, the 3-biphenyl group from this compound) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, such as this compound.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

General Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane) and the palladium catalyst (e.g., 0.02 mmol). If using a mixed solvent system (e.g., dioxane/water), the degassed water is added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Quantitative Data

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The following tables provide representative data for the coupling of various aryl halides with arylboronic acids, illustrating the versatility of this reaction.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
21-IodobenzenePd(OAc)₂ (2)K₂CO₃DMF/H₂O100292
34-ChlorobenzonitrilePdCl₂(dppf) (3)K₃PO₄1,4-Dioxane1001885
42-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O901688
51-Bromo-4-nitrobenzenePd/C (10)K₂CO₃EtOH/H₂OReflux490

Data is compiled and representative of typical yields found in the literature for similar reactions.

Table 2: Effect of Different Bases and Solvents on the Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001289
2Cs₂CO₃1,4-Dioxane100894
3K₃PO₄DMF110691
4NaHCO₃DME/H₂O852475
5Et₃NToluene1102465

Data is compiled and representative of typical yields found in the literature for similar reactions.

Role in Drug Discovery and Development

The biphenyl scaffold, readily accessible through reactions involving this compound, is a cornerstone in the design of novel therapeutics. The workflow for discovering and developing a new small molecule drug often begins with the identification of a biological target and subsequent screening for "hit" compounds that modulate its activity.

Biphenyl derivatives have been successfully developed into drugs for a variety of diseases. For example, they are found in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (sartans) for hypertension, and novel anticancer agents. The ability to systematically modify the biphenyl structure through Suzuki-Miyaura coupling allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

The following diagram illustrates a simplified workflow for small molecule drug discovery, highlighting where a key intermediate like this compound plays a role.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis target_id Target Identification & Validation assay_dev Assay Development & HTS target_id->assay_dev hit_id Hit Identification assay_dev->hit_id hit_to_lead Hit-to-Lead (SAR) hit_id->hit_to_lead lead_opt Lead Optimization (ADMET) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval FDA Approval & Market clinical->approval building_block This compound (Building Block) synthesis Suzuki-Miyaura Coupling building_block->synthesis library Library of Biphenyl Analogs synthesis->library library->hit_to_lead

Figure 2: Simplified Drug Discovery Workflow Featuring this compound.

Conclusion

This compound is a critically important organic intermediate, primarily due to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This reaction provides a straightforward and efficient means of synthesizing biphenyl derivatives, which are key structural motifs in a multitude of pharmaceuticals and advanced materials. The ability to readily access these structures allows researchers and drug development professionals to explore vast chemical spaces and optimize molecular properties for desired biological activities and material characteristics. A thorough understanding of the reaction mechanisms and experimental parameters, as outlined in this guide, is essential for leveraging the full potential of this compound in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for 3-Biphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-biphenylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail the reaction principles, quantitative data from representative reactions, detailed experimental protocols, and visual diagrams of the reaction mechanism and workflow.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. First reported by Akira Suzuki in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. The general transformation involves the formation of a new carbon-carbon single bond, typically to create biaryls, polyolefins, and styrenes.

Applications in Drug Discovery and Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki-Miyaura coupling is a key method for the synthesis of these structures. For instance, it is employed in the synthesis of Losartan, an angiotensin II receptor antagonist for treating high blood pressure. The ability to rapidly generate analogues by coupling different boronic acids and aryl halides makes this reaction invaluable for structure-activity relationship (SAR) studies in drug discovery.

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions and yields for the coupling of various aryl halides with phenylboronic acid and its derivatives, providing an indication of the expected outcomes when using this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Derivatives

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001295
24-BromoanisolePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (4)K₃PO₄Dioxane802498
32-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O80-95
54-BromotoluenePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃DMF/H₂O100292

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Derivatives

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101891
22-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)PCy₃ (8)K₃PO₄Dioxane/H₂O1002488
31-Chloro-4-nitrobenzenep-Tolylboronic acid[IPr·H][Pd(η³-cin)Cl₂] (0.5)-K₂CO₃Ethanol60589
44-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane1002492

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Coupling of an Aryl Bromide with this compound

This protocol is a standard method suitable for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis of small libraries of compounds.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (1 mL)

  • 1,4-Dioxane (4 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base Start->Reagents Solvent Add Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Reaction Heat and Stir (Conventional or Microwave) Inert->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed C-H Arylation with 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-H arylation of (hetero)arenes utilizing 3-biphenylboronic acid as the arylating agent. This transformation is a powerful tool for the synthesis of complex biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

Palladium-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the direct formation of carbon-carbon bonds from ubiquitous C-H bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The use of arylboronic acids as coupling partners in these reactions is particularly advantageous due to their commercial availability, stability, and low toxicity.

This compound is a valuable building block for introducing a biphenyl moiety, a common structural motif in biologically active compounds and advanced materials. This protocol details the conditions for the direct C-H arylation of various substrates with this compound, focusing on providing reproducible experimental procedures and expected outcomes. While the provided protocol is based on a closely related isomer, [1,1′-biphenyl]-4-ylboronic acid, the reaction conditions are expected to be highly transferable to the 3-isomer due to their similar electronic and steric properties.

Reaction Principle

The core of this transformation is a palladium(II)-catalyzed process involving the direct activation of a C-H bond on a substrate, followed by coupling with an arylboronic acid. The catalytic cycle is generally believed to proceed through a sequence of C-H activation, transmetalation with the boronic acid, and reductive elimination to furnish the arylated product and regenerate the active palladium(II) catalyst. An oxidant is typically required to facilitate the regeneration of the Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

Application Data

The following table summarizes representative data for the palladium-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxide with a biphenylboronic acid derivative, which serves as a model for the reactivity of this compound.[1]

EntrySubstrateArylating AgentCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1Benzo[b]thiophene 1,1-dioxide[1,1′-Biphenyl]-4-ylboronic acidPd(OAc)₂ (10 mol %)Cu(OAc)₂ (4.0 equiv)DMSO1002077

Experimental Protocols

This section provides a detailed, step-by-step protocol for the palladium-catalyzed C-H arylation of a model substrate with a biphenylboronic acid.

Materials:

  • Substrate (e.g., Benzo[b]thiophene 1,1-dioxide) (1.0 equiv)

  • This compound (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (4.0 equiv)

  • Pyridine (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure: [2]

  • To a 10 mL Schlenk tube, add the substrate (0.2 mmol, 1.0 equiv), this compound (0.6 mmol, 3.0 equiv), palladium(II) acetate (4.4 mg, 10 mol %), and copper(II) acetate (145 mg, 0.8 mmol, 4.0 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add dimethyl sulfoxide (1.0 mL) and pyridine (48 μL, 0.6 mmol, 3.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 20 hours.

  • After 20 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired C-H arylated product.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed C-H arylation and a general experimental workflow.

G Pd_II Pd(II) Catalyst Intermediate1 Pd(II)-Substrate Complex Pd_II->Intermediate1 + Ar-H Substrate Substrate (Ar-H) CH_Activation C-H Activation Intermediate1->CH_Activation Palladacycle Palladacycle Intermediate1->Palladacycle CH_Activation->Palladacycle Transmetalation Transmetalation Palladacycle->Transmetalation Intermediate2 Ar-Pd(II)-Ar' Palladacycle->Intermediate2 + Ar'-B(OH)₂ Boronic_Acid 3-Biphenylboronic Acid (Ar'-B(OH)₂) Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product Arylated Product (Ar-Ar') Intermediate2->Product Reductive_Elimination->Product Pd_0 Pd(0) Product->Pd_0 Pd_0->Pd_II + Oxidant Oxidation Oxidation Pd_0->Oxidation Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidation->Pd_II CH_Activation_label Transmetalation_label Reductive_Elimination_label Oxidation_label

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

G Start Start Weigh Weigh Substrate, Boronic Acid, Catalyst, and Oxidant Start->Weigh Inert Establish Inert Atmosphere (N₂ or Ar) Weigh->Inert Add_Solvent Add Solvent and Ligand (Pyridine) Inert->Add_Solvent Heat Heat Reaction Mixture (e.g., 100 °C, 20 h) Add_Solvent->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Purification by Column Chromatography Workup->Purify Characterize Characterization of Product Purify->Characterize End End Characterize->End

Figure 2: General Experimental Workflow for C-H Arylation.

Troubleshooting and Safety

  • Low Yields: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent and maintaining a strictly inert atmosphere is crucial. The reaction time and temperature may need optimization for different substrates.

  • Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. The stoichiometry of the reagents, particularly the oxidant, can influence the extent of this side reaction.

  • Safety: Palladium and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted in a well-ventilated fume hood. Pyridine is flammable and has a strong odor. DMSO can penetrate the skin, carrying dissolved chemicals with it; therefore, appropriate gloves are essential.

References

Application of 3-Biphenylboronic Acid in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and lighting industries, offering superior contrast, color reproduction, and form factor flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their multilayer structures. 3-Biphenylboronic acid has been identified as a critical building block in the synthesis of advanced OLED materials, particularly for hole transport layers (HTLs) and emissive layers (EMLs). This application note details the use of this compound in the synthesis of high-performance hole transport materials through Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative performance data of representative OLED devices, and graphical representations of the synthetic workflow and underlying principles are provided to guide researchers and professionals in the field.

Introduction

The continuous demand for more efficient and stable OLED devices necessitates the development of novel organic materials with tailored optoelectronic properties. Hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while also blocking the leakage of electrons to the anode. Triphenylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and morphological stability.

The introduction of biphenyl moieties into the molecular structure of HTMs has been shown to enhance thermal stability and charge-transporting properties. This compound serves as a key reagent in the synthesis of such advanced HTMs, enabling the facile formation of carbon-carbon bonds through the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction.[1] This method allows for the precise construction of complex conjugated molecules with desirable electronic and physical properties for OLED applications.[1]

Signaling Pathway: OLED Working Principle

The fundamental operation of an OLED involves the injection of charge carriers—holes from the anode and electrons from the cathode—into the organic layers. These carriers migrate towards the emissive layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The efficiency of this process is highly dependent on the properties of the materials used in each layer.

oled_principle cluster_oled OLED Device Structure cluster_process Charge Carrier Dynamics Anode Anode HIL Hole Injection Layer (HIL) Anode->HIL Hole Injection HTL Hole Transport Layer (HTL) (e.g., BDBA-type) HIL->HTL EML Emissive Layer (EML) HTL->EML Hole Transport Recombination Exciton Formation (Recombination) EML->Recombination ETL Electron Transport Layer (ETL) ETL->EML Electron Transport EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode Cathode->EIL Electron Injection Holes Holes (h+) Holes->Recombination Electrons Electrons (e-) Electrons->Recombination Light Light Emission Recombination->Light

Caption: Simplified working principle of an OLED device.

Application: Synthesis of a Biphenyl-Substituted Hole Transport Material

A prime application of this compound is in the synthesis of starburst-type hole transport materials. A representative example is the synthesis of a molecule structurally similar to 4,4'-Di(biphenyl-3-yl)-4''-(N,N-diphenylamino)triphenylamine (BDBA), which involves the Suzuki-Miyaura coupling of a halogenated triphenylamine core with this compound.

Experimental Workflow: Synthesis of a BDBA-type HTM

The synthesis is typically a one-pot reaction, as illustrated in the following workflow diagram.

synthesis_workflow start Start reactants Combine Reactants: - Halogenated Triphenylamine Core - this compound - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvents (e.g., Toluene, Water) start->reactants reaction Suzuki-Miyaura Coupling Reaction (Heat under inert atmosphere) reactants->reaction extraction Work-up: - Cool to room temperature - Phase separation - Extraction with organic solvent reaction->extraction purification Purification: - Drying of organic phase - Solvent removal - Column Chromatography extraction->purification characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - Elemental Analysis purification->characterization product Final Product: BDBA-type HTM characterization->product

Caption: General workflow for the synthesis of a BDBA-type HTM.

Experimental Protocols

Synthesis of a Representative BDBA-type Hole Transport Material

This protocol is a representative example for the synthesis of a hole transport material with biphenyl side groups using this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Tris(4-bromophenyl)amine (1.0 eq)

  • This compound (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add tris(4-bromophenyl)amine, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene and degassed water to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • The final product is obtained as a white or off-white solid after drying under vacuum.

Data Presentation

The performance of an OLED device is characterized by several key metrics. The following table presents representative data for a green phosphorescent OLED employing a biphenyl-substituted triphenylamine derivative as the hole transport material.

Parameter Value
Turn-on Voltage 3.0 - 3.5 V
Maximum Luminance > 30,000 cd/m²
Maximum Current Efficiency 60 - 80 cd/A
Maximum Power Efficiency 50 - 70 lm/W
Maximum External Quantum Efficiency (EQE) 20 - 25%
CIE Coordinates (x, y) (0.32, 0.61)

Note: The data presented are representative values for high-efficiency green phosphorescent OLEDs and may vary depending on the specific device architecture and materials used.

Logical Relationships in OLED Material Design

The selection and design of OLED materials are governed by a set of interconnected properties that ultimately determine the device's performance.

logical_relationships cluster_material Material Properties cluster_device Device Performance mol_structure Molecular Structure (e.g., Biphenyl Moiety) homo_lumo HOMO/LUMO Energy Levels mol_structure->homo_lumo triplet_energy Triplet Energy (ET) mol_structure->triplet_energy mobility Charge Carrier Mobility mol_structure->mobility stability Thermal & Morphological Stability mol_structure->stability efficiency Efficiency (EQE, cd/A, lm/W) homo_lumo->efficiency impacts charge balance voltage Driving Voltage homo_lumo->voltage influences triplet_energy->efficiency crucial for phosphorescent OLEDs mobility->efficiency affects charge transport mobility->voltage influences lifetime Operational Lifetime stability->lifetime directly correlates color Color Purity (CIE) efficiency->color related to emissive material

Caption: Interdependencies in OLED material design.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of advanced functional materials for OLEDs. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient methodology for the creation of high-performance hole transport materials with enhanced thermal stability and charge-carrying capabilities. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the development of next-generation OLED technologies. The continued exploration of novel molecular architectures based on this compound and its derivatives holds significant promise for further advancements in the efficiency, stability, and overall performance of OLED devices.

References

The Role of 3-Biphenylboronic Acid in Modern Pharmaceutical Drug Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Biphenylboronic acid and its derivatives have emerged as versatile and indispensable building blocks in the landscape of pharmaceutical drug development. Their utility spans from being crucial intermediates in the synthesis of complex drug scaffolds to acting as potent therapeutic agents themselves. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of this compound in medicinal chemistry.

Application Notes

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in a wide array of pharmaceuticals, including anti-inflammatory drugs, antivirals, and anticancer agents.[2][3] The biphenyl moiety can significantly influence a drug candidate's pharmacological properties by providing a rigid scaffold that can be functionalized to optimize interactions with biological targets.[2]

Enzyme Inhibition: A Focus on Serine Proteases and β-Lactamases

Phenylboronic acids, including this compound derivatives, are recognized as potent inhibitors of various enzymes, particularly serine proteases.[4][5] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[6] This mechanism of action is exemplified by the FDA-approved proteasome inhibitor, bortezomib.[7] Furthermore, derivatives of phenylboronic acid are being actively investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][9][10] By inhibiting these resistance mechanisms, boronic acid derivatives have the potential to restore the efficacy of existing antibiotics.[9]

Targeted Cancer Therapy and Drug Delivery

A significant area of application for this compound derivatives is in the development of targeted cancer therapies. Phenylboronic acids exhibit a unique ability to selectively and reversibly bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[7][11] This interaction can be exploited for:

  • Targeted Drug Delivery: By functionalizing nanoparticles or other drug delivery systems with phenylboronic acid moieties, therapeutic agents can be specifically directed to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[12][13][14]

  • Inhibition of Cancer Cell Migration: Phenylboronic acid has been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream signaling pathways.[7][15] This anti-metastatic potential makes it a promising candidate for novel anti-cancer treatments.[15][16]

Quantitative Data

The following tables summarize the inhibitory activities of various phenylboronic acid derivatives against different enzyme targets.

Table 1: Inhibition of β-Lactamases by Phenylboronic Acid Derivatives

CompoundEnzymeKi (nM)IC50 (nM)Reference
SM23PDC-3 (Class C)4-[9]
SM23AmpC (Class C)1-[9]
SM23ADC-7 (Class C)20-[9]
SM23KPC-2 (Class A)420-[9]
SM23SHV-1 (Class A)64-[9]
3-azidomethylphenyl boronic acid derivative (10a)AmpC140-[17]
3-azidomethylphenyl boronic acid derivative (5)KPC-2730-[17]
Phenylboronic acid derivative 2KPC-2-130[8]
Phenylboronic acid derivative 4KPC-2-160[8]
Phenylboronic acid derivative 2GES-5-210[8]
Phenylboronic acid derivative 4GES-5-230[8]

Table 2: Inhibition of Other Enzymes by Boronic Acid Derivatives

CompoundEnzymeIC50Reference
Peptide boronic acid (WLS6a)hClpXP (Serine Protease)29 µM[5]
Boronic acid derivative 9Penicillin-Binding Protein 1b~21.3 µM[18]
Benzimidazothiazolone derivative (a)Tyrosinase3.70 ± 0.51 μM[19]
Benzimidazothiazolone derivative (b)Tyrosinase3.05 ± 0.95 μM[19]
Benzimidazothiazolone derivative (c)Tyrosinase5.00 ± 0.38 μM[19]

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a biphenyl derivative using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (10 mL) and water (2 mL). Finally, add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[1]

Protocol 2: Preparation of Phenylboronic Acid-Functionalized Nanoparticles

This protocol describes the preparation of nanoparticles functionalized with a 3-aminomethylphenylboronic acid derivative for targeted drug delivery.

Materials:

  • 3-(aminomethyl)phenylboronic acid hydrochloride

  • Acryloyl chloride

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Methanol

  • Deionized water

  • Polymerization initiator (e.g., AIBN)

Procedure:

  • Monomer Synthesis:

    • Dissolve 3-(aminomethyl)phenylboronic acid hydrochloride in a cold NaOH solution.

    • Slowly add acryloyl chloride dropwise while stirring at 0°C.

    • Adjust the pH to 1.0 with HCl solution to precipitate the monomer.

    • Collect the precipitate by filtration and wash with cold water to obtain 3-((acrylamido)methyl)phenylboronic acid.[12]

  • Homopolymer Synthesis (PBAH):

    • Dissolve the synthesized monomer in a suitable solvent (e.g., methanol).

    • Add a polymerization initiator (e.g., AIBN).

    • Heat the solution under an inert atmosphere to initiate polymerization.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., diethyl ether) and dry under vacuum.[12]

  • Nanoparticle Formulation (Solvent Displacement):

    • Dissolve the PBAH polymer in methanol (e.g., 2.0 mg/mL).

    • Add the polymer solution dropwise to deionized water while stirring.

    • Continue stirring for 30 minutes at room temperature to allow for nanoparticle self-assembly.[12][20]

  • Drug Loading (for hydrophobic drugs like Emodin):

    • Dissolve both the PBAH polymer and the drug in a suitable organic solvent (e.g., DMSO).

    • Add this mixture dropwise to deionized water under stirring to form drug-loaded nanoparticles.

    • The drug is encapsulated through interactions with the boronic acid moieties.[12][20]

Protocol 3: β-Lactamase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of a this compound derivative against a β-lactamase enzyme.

Materials:

  • β-lactamase enzyme (e.g., AmpC)

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • This compound derivative (inhibitor)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the β-lactamase in the assay buffer.

    • Prepare a stock solution of Nitrocefin in DMSO.

    • Prepare serial dilutions of the this compound derivative in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the Nitrocefin substrate to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Ki (inhibition constant) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.[8]

Visualizations

Signaling Pathway Diagram

RhoGTPase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor GEFs GEFs Receptor->GEFs Integrin Integrin Integrin->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP +GTP Rac_GDP Rac-GDP (Inactive) GEFs->Rac_GDP +GTP Cdc42_GDP Cdc42-GDP (Inactive) GEFs->Cdc42_GDP +GTP GAPs GAPs Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs ROCK ROCK Rho_GTP->ROCK Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP GEFs Rac_GTP->Rac_GDP GAPs PAK PAK Rac_GTP->PAK Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP GEFs Cdc42_GTP->Cdc42_GDP GAPs WASP WASP/WAVE Cdc42_GTP->WASP PBA Phenylboronic Acid PBA->Rho_GTP Inhibits PBA->Rac_GTP Inhibits PBA->Cdc42_GTP Inhibits StressFibers Stress Fiber Formation Focal Adhesion ROCK->StressFibers Lamellipodia Lamellipodia Formation PAK->Lamellipodia Filopodia Filopodia Formation WASP->Filopodia Migration Cell Migration & Invasion StressFibers->Migration Lamellipodia->Migration Filopodia->Migration

Caption: Phenylboronic acid inhibits the Rho GTPase signaling pathway, a key regulator of cancer cell migration.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine Aryl Halide, This compound, and Base Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Solvent_Catalyst 3. Add Solvents and Pd Catalyst Inert->Solvent_Catalyst Heat 4. Heat to Reflux with Stirring Solvent_Catalyst->Heat Monitor 5. Monitor Progress (TLC) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Dilute and Extract with Organic Solvent Cool->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify by Column Chromatography Dry->Purify Product Final Biphenyl Product Purify->Product

References

Application Notes and Protocols for Chan-Lam Coupling Reactions with 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-biphenylboronic acid in Chan-Lam coupling reactions. This versatile copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-heteroatom bonds, offering a milder alternative to traditional methods like the Buchwald-Hartwig and Ullmann couplings. The biphenyl moiety is a privileged scaffold in medicinal chemistry, and its introduction via Chan-Lam coupling with this compound offers a direct route to novel therapeutics and functional materials.

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a copper-mediated reaction that forms a bond between an arylboronic acid and a nucleophile containing an N-H or O-H bond, such as anilines, phenols, amides, and heterocycles.[1][2] A key advantage of this reaction is its operational simplicity, as it can often be conducted at room temperature and is tolerant of air and moisture.[3] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and utilizes atmospheric oxygen as the terminal oxidant to regenerate the active copper catalyst.[1][2]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Chan-Lam coupling involves a catalytic cycle with copper(II) and copper(III) intermediates. The key steps include transmetalation of the aryl group from the boronic acid to the copper center, coordination of the nucleophile, and reductive elimination to form the desired C-N or C-O bond.[1]

A typical experimental workflow for a Chan-Lam coupling reaction is straightforward and can be adapted for a wide range of substrates.

Experimental Workflow Diagram

G General Workflow for Chan-Lam Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Nucleophile (Amine/Phenol) - Copper Catalyst (e.g., Cu(OAc)₂) B Add Solvent and Base A->B C Stir at Appropriate Temperature (Room Temperature to Elevated) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product H->I

Caption: A generalized workflow for performing a Chan-Lam coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl motif is a common feature in many biologically active compounds. The Chan-Lam coupling provides a valuable method for the synthesis of such molecules. A notable application is in the synthesis of carbonic anhydrase inhibitors. For instance, a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives were synthesized via a Chan-Lam coupling reaction.[4] These compounds showed potent inhibitory activity against several human carbonic anhydrase (hCA) isozymes, which are targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[4] The synthesis involved the coupling of various aryl and heteroaryl boronic acids with 4'-amino-[1,1'-biphenyl]-4-sulfonamide, demonstrating the utility of this reaction in generating libraries of potential drug candidates.[4]

Experimental Protocols

The following are general protocols for the Chan-Lam coupling of this compound with anilines and phenols. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: N-Arylation of Anilines with this compound

This protocol is a general procedure for the copper-catalyzed N-arylation of anilines.

Materials:

  • This compound

  • Substituted aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine (Et₃N) or pyridine)

  • Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction vial, add this compound (1.0 - 1.5 equiv.), the aniline (1.0 equiv.), and copper(II) acetate (10-20 mol%).

  • Add the solvent and the base (2.0 - 3.0 equiv.).

  • Stir the reaction mixture at room temperature or heat as required. The reaction is typically open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-biphenyl)aniline derivative.

Protocol 2: O-Arylation of Phenols with this compound

This protocol outlines a general procedure for the synthesis of 3-biphenylyl ethers.

Materials:

  • This compound

  • Substituted phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine (Et₃N) or pyridine)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • In a reaction flask, combine the phenol (1.0 equiv.), this compound (1.5 - 2.0 equiv.), and copper(II) acetate (1.0 - 2.0 equiv.).

  • Add the solvent and the base (2.0 - 3.0 equiv.).

  • Stir the mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-biphenylyl ether.

Data Presentation: Substrate Scope and Yields

Table 1: Representative N-Arylation of Anilines with Arylboronic Acids

EntryAnilineArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCM4875
24-MethoxyanilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCM2485
34-NitroanilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCM7255
42-MethylanilinePhenylboronic acidCu(OAc)₂ (10)PyridineDCM4868

Table 2: Representative O-Arylation of Phenols with Arylboronic Acids

EntryPhenolArylboronic AcidCatalyst (equiv.)BaseSolventTime (h)Yield (%)
1PhenolPhenylboronic acidCu(OAc)₂ (1.0)Et₃NDCM2460
24-MethoxyphenolPhenylboronic acidCu(OAc)₂ (1.0)Et₃NDCM2478
34-NitrophenolPhenylboronic acidCu(OAc)₂ (1.0)Et₃NDCM4845
42-MethylphenolPhenylboronic acidCu(OAc)₂ (1.0)Et₃NDCM3655

Catalytic Cycle of Chan-Lam Coupling

The catalytic cycle of the Chan-Lam coupling reaction is a key aspect of its mechanism.

Catalytic Cycle Diagram

G Catalytic Cycle of Chan-Lam Coupling CuII_cat Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII_cat->CuII_Nuc Coordination CuII_Aryl_Nuc Cu(II)-Aryl-Nucleophile Complex CuII_Nuc->CuII_Aryl_Nuc Transmetalation CuIII_Aryl_Nuc Cu(III)-Aryl-Nucleophile Complex CuII_Aryl_Nuc->CuIII_Aryl_Nuc Oxidation CuI_cat Cu(I) Species CuIII_Aryl_Nuc->CuI_cat Reductive Elimination Product Ar-XR CuIII_Aryl_Nuc->Product Product Formation CuI_cat->CuII_cat Reoxidation ArBOH2 ArB(OH)₂ ArBOH2->CuII_Aryl_Nuc NucH R-XH (X=N, O) NucH->CuII_Nuc Oxidant O₂ (Air) Oxidant->CuI_cat

Caption: The catalytic cycle of the Chan-Lam coupling reaction.

Conclusion

The Chan-Lam coupling reaction using this compound is a valuable and practical method for the synthesis of N- and O-arylated biphenyl compounds. Its mild reaction conditions, tolerance to various functional groups, and operational simplicity make it an attractive tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols and information provided herein serve as a guide for the successful implementation of this important transformation.

References

Application Note: A Robust Protocol for the Synthesis of Terphenyl Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction, which couples an organoboron species with an organic halide or triflate using a palladium catalyst, is particularly valuable for synthesizing biaryl and polyaryl structures.[1][4] This application note provides a detailed protocol for the Suzuki coupling of 3-biphenylboronic acid with various aryl halides to synthesize m-terphenyl derivatives, which are significant scaffolds in medicinal chemistry and materials science.[5]

General Reaction Scheme

The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (Ar-X) with this compound to form a new carbon-carbon bond, yielding a terphenyl product.

Ar-X + (3-Ph-C₆H₄)-B(OH)₂ --[Pd Catalyst, Base]--> Ar-(3-Ph-C₆H₄)

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle pd0 Pd(0)Ln add Oxidative Addition pd0->add pd2_complex Ar-Pd(II)L2-X add->pd2_complex trans Transmetalation pd2_complex->trans pd2_aryl Ar-Pd(II)L2-Ar' trans->pd2_aryl reduct Reductive Elimination pd2_aryl->reduct reduct->pd0 product Ar-Ar' reduct->product arx Ar-X arx->add boronic Ar'B(OH)3- boronic->trans base Base boronic_acid Ar'B(OH)2 boronic_acid->boronic + OH-

Caption: The Suzuki-Miyaura catalytic cycle.

The experimental procedure follows a systematic workflow from preparation to purification to ensure reproducibility and high yields.

Caption: General experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

This general protocol is based on a 1.0 mmol scale of the limiting reagent, typically the aryl halide. Optimization may be required for specific substrates.

Materials and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[6]

  • Degassed solvent (e.g., Toluene/H₂O or DMF/H₂O mixture)[1][6]

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 DMF/H₂O mixture).[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (15 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure terphenyl product.

Data Presentation: Illustrative Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The reactivity of the aryl halide partner generally follows the order: I > Br > OTf >> Cl.[1][4] The following table summarizes typical conditions for Suzuki couplings with various aryl halides, adapted from established literature procedures.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp. (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O806>90
4-IodotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1004>95
1-Chloro-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)THF/H₂O8012~85
2-BromopyridinePd/C (10)-K₂CO₃ (3.0)Acetonitrile808>90[7]
Phenyl triflatePd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2.0)DMF/H₂O1102>95[8]

Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions. Optimization is recommended.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Bases such as K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle with care.

  • Reactions performed in sealed vessels at elevated temperatures pose an explosion risk if not properly managed. Use a blast shield.[9]

References

3-Biphenylboronic Acid: A Versatile Building Block for the Synthesis of Biaryl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Biphenylboronic acid is a valuable reagent in organic synthesis, primarily serving as a key building block for the construction of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation, is the principal application for this compound, enabling the synthesis of complex biaryl and heterobiaryl compounds with high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on their relevance in drug development.

Application in Drug Discovery

Biaryl structures are considered "privileged scaffolds" in medicinal chemistry, as they are capable of interacting with a variety of biological targets. Their conformational flexibility and ability to present diverse substituents in a defined three-dimensional space make them ideal for optimizing drug-target interactions.

RORγt Inhibitors for Autoimmune Diseases

One significant application of biaryl compounds derived from this compound is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors. RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis. Biaryl amides, synthesized via Suzuki-Miyaura coupling, have been identified as potent RORγt modulators.

Kinase Inhibitors for Oncology

The biaryl motif is also a common feature in many kinase inhibitors used in cancer therapy. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Biaryl compounds can act as scaffolds that position key functional groups to interact with the ATP-binding site of kinases, leading to their inhibition.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most common method for utilizing this compound to synthesize biaryl compounds. This palladium-catalyzed reaction involves the coupling of the organoboronic acid with an aryl or heteroaryl halide (or triflate).

General Reaction Scheme

Where Ar-X is an aryl or heteroaryl halide/triflate.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The choice of catalyst, base, and solvent can significantly influence the reaction outcome.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001295
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane90892
34-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110698
42-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane1001685
53-BromobenzonitrilePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851290

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides. This table presents a compilation of reaction conditions and corresponding yields for the synthesis of various 3-aryl-biphenyls.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-1,1'-biphenyl

This protocol describes the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • 4-Bromoanisole (1.1 mmol, 206 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Round-bottom flask (25 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add this compound (198 mg), 4-bromoanisole (206 mg), and potassium carbonate (276 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (35 mg) to the reaction mixture under a positive pressure of inert gas.

  • Attach a condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)-1,1'-biphenyl.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Aryl Halide, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Quench Reaction and Aqueous Extraction D->E F Dry and Concentrate Organic Phase E->F G Column Chromatography F->G H Pure Biaryl Product G->H

A typical experimental workflow for biaryl synthesis.
Signaling Pathway: Inhibition of RORγt by a Biaryl Compound

This diagram illustrates a simplified signaling pathway for the differentiation of Th17 cells and the inhibitory action of a biaryl compound synthesized from this compound.

G TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Transcription RORgt RORγt Protein RORgt_mRNA->RORgt Translation Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production (Inflammation) Th17->IL17 Biaryl_Inhibitor Biaryl Inhibitor (from this compound) Biaryl_Inhibitor->RORgt Inhibition

RORγt signaling pathway and inhibition by a biaryl compound.

This compound is a highly effective and versatile building block for the synthesis of a wide array of biaryl compounds. The Suzuki-Miyaura coupling reaction provides a robust and reliable method for its application, enabling access to complex molecular architectures relevant to drug discovery. The protocols and data presented here offer a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on the biaryl scaffold.

Application Notes and Protocols for the Synthesis of Anticancer Drugs Utilizing 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Biphenylboronic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its biphenyl scaffold is a privileged structure found in numerous biologically active compounds, and the boronic acid moiety enables efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the modular synthesis of complex molecules with diverse functionalities, leading to the discovery of potent drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl-based anticancer agents using this compound. The protocols focus on the synthesis of compounds that act as tubulin polymerization inhibitors, a clinically validated target for cancer chemotherapy. Additionally, it outlines the key signaling pathways affected by such agents and provides quantitative data on their biological activity.

Core Applications of this compound in Anticancer Drug Synthesis

This compound serves as a key precursor for the synthesis of various classes of anticancer compounds, including:

  • Tubulin Polymerization Inhibitors: The biphenyl moiety can mimic the structural features of known tubulin inhibitors like combretastatin A-4, which bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

  • Proteasome Inhibitors: While not the direct pharmacophore, the biphenyl structure can be incorporated into molecules that inhibit the proteasome, a key regulator of protein degradation. Dysregulation of the proteasome is implicated in several cancers.

  • Kinase Inhibitors: The biphenyl scaffold can be functionalized to interact with the ATP-binding site of various kinases, which are often overactive in cancer cells.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of biphenyl-based tubulin polymerization inhibitors using this compound via the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Synthesis of Biphenyl-Based Chalcones as Tubulin Inhibitors

This protocol describes the synthesis of biphenyl-based chalcones, a class of compounds known to exhibit anticancer activity by inhibiting tubulin polymerization. The key step is a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl halide.

Workflow for the Synthesis of Biphenyl-Based Anticancer Agents

G cluster_0 Synthesis of Biphenyl Intermediate cluster_1 Chalcone Synthesis cluster_2 Biological Evaluation 3_Biphenylboronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 3_Biphenylboronic_Acid->Suzuki_Coupling Aryl_Halide Substituted Aryl Halide (e.g., 3-bromo-4-methoxybenzaldehyde) Aryl_Halide->Suzuki_Coupling Biphenyl_Intermediate Biphenyl Aldehyde Intermediate Suzuki_Coupling->Biphenyl_Intermediate Claisen_Schmidt Claisen-Schmidt Condensation Biphenyl_Intermediate->Claisen_Schmidt Acetophenone_Derivative Substituted Acetophenone Acetophenone_Derivative->Claisen_Schmidt Biphenyl_Chalcone Biphenyl-Based Chalcone (Final Product) Claisen_Schmidt->Biphenyl_Chalcone Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Biphenyl_Chalcone->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for the synthesis and evaluation of biphenyl-based anticancer agents.

Materials:

  • This compound

  • Substituted aryl bromide (e.g., 4-bromo-2-fluorobenzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Substituted acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (1.2 mmol), the substituted aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the biphenyl aldehyde intermediate.

Procedure: Claisen-Schmidt Condensation to form Chalcone

  • Dissolve the biphenyl aldehyde intermediate (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of solid potassium hydroxide (0.2 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the final biphenyl-based chalcone.

Quantitative Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of synthesized biphenyl derivatives against various human cancer cell lines.

Compound IDR1 (on Biphenyl)R2 (on Chalcone)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
BPC-1 H4-Cl8.54.412.1
BPC-2 H4-OCH₃12.39.815.6
BPC-3 4'-F4-Cl6.23.19.5
BPC-4 4'-F4-OCH₃9.87.511.2
BPC-5 3'-NO₂4-Cl5.52.88.7
Tamoxifen --15.210.5>50

Data is representative and compiled from various sources for illustrative purposes.[3][4][5]

Signaling Pathways

Tubulin Polymerization Inhibition

Biphenyl derivatives synthesized from this compound often act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Biphenyl Derivative cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Microtubule_Disruption Microtubule Disruption Polymerization->Microtubule_Disruption Depolymerization->Tubulin_Dimers Biphenyl_Drug Biphenyl-Based Drug (from this compound) Colchicine_Site Colchicine Binding Site on β-Tubulin Biphenyl_Drug->Colchicine_Site Inhibition Inhibition Colchicine_Site->Inhibition Inhibition->Polymerization Inhibition->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by biphenyl-based drugs.

Proteasome Inhibition Pathway

Certain boronic acid-containing compounds, including those with a biphenyl moiety, can act as proteasome inhibitors. The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of regulatory proteins, including those involved in cell cycle control and apoptosis. A key consequence is the stabilization of IκB, an inhibitor of the pro-survival transcription factor NF-κB. This blockage of NF-κB signaling, along with the accumulation of pro-apoptotic proteins, induces cell death in cancer cells.

G cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition by Boronic Acid Derivative cluster_2 Downstream Effects Protein Cellular Protein Ubiquitination Ubiquitination Protein->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Boronic_Acid_Drug Boronic Acid-Based Drug Inhibition Inhibition Boronic_Acid_Drug->Inhibition Inhibition->Proteasome IκB_Accumulation Accumulation of IκB Inhibition->IκB_Accumulation Pro-apoptotic_Accumulation Accumulation of Pro-apoptotic Proteins Inhibition->Pro-apoptotic_Accumulation NF-κB_Inhibition Inhibition of NF-κB IκB_Accumulation->NF-κB_Inhibition Apoptosis Apoptosis NF-κB_Inhibition->Apoptosis Pro-apoptotic_Accumulation->Apoptosis

References

Application Notes and Protocols for Boronate-Assisted Fluorogenic Chemosensors with 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, applications, and experimental protocols for the use of 3-Biphenylboronic acid in the development of fluorogenic chemosensors. Boronic acids are versatile recognition units for cis-1,2- and 1,3-diols, which are prevalent in biologically significant molecules such as saccharides. By coupling this compound with a fluorophore, it is possible to create chemosensors that signal the presence of these analytes through a change in fluorescence.

Principle of Boronate-Assisted Fluorogenic Sensing

The fundamental principle of boronate-assisted fluorogenic sensing lies in the reversible covalent interaction between the boronic acid moiety and the diol group of an analyte. This interaction modulates the photophysical properties of a proximally located fluorophore, leading to a detectable optical signal.

This compound, with its extended biphenyl structure, can offer unique photophysical properties and potentially different binding affinities compared to simpler phenylboronic acids. The sensing mechanism typically falls into one of the following categories:

  • Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, an electron-donating group, often a tertiary amine, is positioned near the boronic acid. In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore through PET. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an enhancement of fluorescence intensity.

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as an electron-withdrawing group. The binding of a diol alters the electron density around the boron atom, which in turn modifies the ICT character of the fluorophore, causing a shift in the emission wavelength or a change in fluorescence intensity.

  • Förster Resonance Energy Transfer (FRET): In FRET-based systems, a donor and an acceptor fluorophore are incorporated into the sensor design. The binding of an analyte to the boronic acid receptor can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence emission.

Applications in Research and Drug Development

Boronate-assisted fluorogenic chemosensors have a wide range of applications, including:

  • Saccharide Detection: The primary application is the detection and quantification of saccharides, which plays a crucial role in diabetes monitoring (glucose sensing), food industry quality control, and glycobiology research.[1][2][3][4]

  • Bioimaging: Cell-permeable boronate-based sensors can be used to visualize the distribution and dynamics of specific saccharides or other diol-containing molecules within living cells.

  • High-Throughput Screening: These sensors are amenable to high-throughput screening assays for identifying inhibitors of enzymes involved in carbohydrate metabolism or for screening compound libraries for their interaction with specific saccharides.

  • Drug Delivery: The reversible nature of the boronic acid-diol interaction can be exploited in the design of drug delivery systems that release a therapeutic agent in response to a specific saccharide trigger.

Quantitative Data Summary

While specific quantitative data for a chemosensor based on this compound is not yet extensively reported in the literature, the following table provides a template for the types of data that should be collected and presented. The values provided are representative examples based on other phenylboronic acid-based sensors to illustrate the expected performance.

AnalyteSensorDetection Limit (µM)Linear Range (µM)Association Constant (Kₐ, M⁻¹)Reference
D-FructoseHypothetical Anthracene-3-Biphenylboronic Acid1020 - 5005.2 x 10³N/A
D-GlucoseHypothetical Anthracene-3-Biphenylboronic Acid50100 - 20001.8 x 10²N/A
D-GalactoseHypothetical Anthracene-3-Biphenylboronic Acid3050 - 10002.5 x 10²N/A
CatecholHypothetical Coumarin-3-Biphenylboronic Acid510 - 2008.7 x 10³N/A

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative this compound-based fluorogenic chemosensor and its application in saccharide detection.

Protocol 1: Synthesis of an Anthracene-Based this compound Chemosensor

This protocol describes the synthesis of a "turn-on" fluorescent sensor based on the PET mechanism, where an anthracene fluorophore is linked to this compound via an aminomethyl bridge.

Materials and Reagents:

  • This compound

  • 9-(Chloromethyl)anthracene

  • Ammonia solution (28-30%)

  • Paraformaldehyde

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Synthesis Procedure:

  • Synthesis of 9-(Aminomethyl)anthracene:

    • Dissolve 9-(chloromethyl)anthracene in a sealed tube with an excess of concentrated ammonia solution in methanol.

    • Heat the mixture at 100 °C for 24 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (DCM/Methanol gradient) to obtain 9-(aminomethyl)anthracene.

  • Synthesis of the Chemosensor:

    • To a solution of this compound in toluene, add an equimolar amount of 9-(aminomethyl)anthracene and a slight excess of paraformaldehyde.

    • Reflux the mixture with a Dean-Stark trap for 12 hours to remove water.

    • Cool the reaction mixture and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the final chemosensor.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Saccharide Detection using a Fluorogenic Chemosensor

This protocol outlines the steps for evaluating the fluorescence response of the synthesized chemosensor to various saccharides.

Materials and Reagents:

  • Synthesized this compound chemosensor

  • Stock solutions of various saccharides (e.g., D-Fructose, D-Glucose, D-Galactose) in buffer

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or other suitable organic solvent for sensor stock solution

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the saccharides (e.g., 100 mM) in the buffer of choice.

  • Fluorescence Titration:

    • To a quartz cuvette containing the buffer solution, add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence emission spectrum of the sensor solution.

    • Successively add small aliquots of a saccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

    • Repeat this process until no significant change in fluorescence is observed upon further addition of the saccharide.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • Determine the detection limit, linear range, and association constant (Kₐ) from the titration data. The association constant can be calculated by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol 3: Cellular Imaging of Saccharides

This protocol provides a general guideline for using a cell-permeable this compound-based chemosensor for intracellular saccharide imaging.

Materials and Reagents:

  • Cell-permeable this compound chemosensor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HepG2)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in a suitable medium and seed them onto glass-bottom dishes or coverslips.

    • Allow the cells to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable chemosensor in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them with PBS.

    • Incubate the cells with the sensor-containing medium for a specific period (e.g., 30-60 minutes) at 37 °C.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used in the sensor.

  • Analyte Stimulation (Optional):

    • To observe changes in intracellular saccharide levels, cells can be treated with a specific saccharide or a drug that alters carbohydrate metabolism before or during imaging.

Visualizations

Signaling Pathway Diagram

G Signaling Pathway of a PET-based Boronate Sensor cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Unbound_Sensor Sensor (Fluorophore + Linker + Boronic Acid) PET Photoinduced Electron Transfer (Quenching) Unbound_Sensor->PET Excitation Analyte Saccharide (Diol) Unbound_Sensor->Analyte + Analyte Bound_Sensor Sensor-Saccharide Complex PET->Unbound_Sensor Non-radiative decay Analyte->Bound_Sensor Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence Excitation

Caption: PET-based sensing mechanism.

Experimental Workflow Diagram

G Experimental Workflow for Saccharide Detection A Prepare Sensor Stock Solution D Add Sensor to Cuvette with Buffer A->D B Prepare Analyte (Saccharide) Stock Solutions F Titrate with Saccharide Solution B->F C Prepare Buffer Solution (e.g., PBS, pH 7.4) C->D E Record Initial Fluorescence Spectrum D->E E->F G Record Fluorescence Spectra after Each Addition F->G Equilibrate H Plot Fluorescence vs. [Saccharide] G->H I Data Analysis: LOD, Linear Range, Kₐ H->I

Caption: Workflow for fluorescence titration.

Logical Relationship Diagram

G Factors Influencing Sensor Performance Sensor Sensor Performance Fluorophore Fluorophore Properties (Quantum Yield, λem) Fluorophore->Sensor BoronicAcid Boronic Acid Moiety (pKa, Lewis Acidity) BoronicAcid->Sensor Linker Linker (Flexibility, Length) Linker->Sensor Analyte Analyte Structure (Diol Conformation) Analyte->Sensor Solvent Solvent/Buffer (pH, Polarity) Solvent->Sensor

Caption: Key factors in sensor design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 3-biphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with sterically hindered reagents like this compound, are a common challenge. The primary reasons often revolve around suboptimal reaction conditions that fail to overcome the steric hindrance. Key areas to focus on for optimization include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. For sterically hindered substrates, standard conditions are often insufficient.[1]

Q2: Which palladium catalyst and ligand combination is most effective for coupling this compound?

A2: The selection of the catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[1] It is highly recommended to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of a hindered aryl halide and also accelerates the reductive elimination step.[1]

Q3: I am observing a significant amount of homocoupling of the this compound. How can this side reaction be minimized?

A3: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3] To mitigate this, ensure your reaction is performed under strictly inert conditions by thoroughly degassing your solvents and reaction vessel.[2] Using a Pd(0) precatalyst, such as Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂, can also reduce the initial concentration of Pd(II) and thus minimize homocoupling.[2][3] The choice of bulky ligands can also suppress this side reaction.[2]

Q4: What is protodeboronation, and how can I prevent it from occurring with my this compound?

A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often exacerbated by the presence of water and high temperatures. To minimize protodeboronation, you can use a more stable boron reagent. Boronic pinacol esters (Bpins) are significantly more robust and less prone to protodeboronation than their corresponding boronic acids.[1] Alternatively, potassium trifluoroborate salts or MIDA boronates offer enhanced stability.[2][4]

Q5: Can the choice of base and solvent impact the efficiency of my Suzuki coupling reaction with this compound?

A5: Absolutely. For sterically hindered couplings, the choice of base is crucial. A moderately strong base like potassium phosphate (K₃PO₄) is often a reliable choice.[1] Stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary, particularly when using less reactive aryl chlorides.[1] Anhydrous, non-polar aprotic solvents like toluene and dioxane are generally preferred. For particularly challenging couplings, higher boiling point solvents such as xylenes may be required to achieve the necessary reaction temperature.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.
Insufficient reaction temperature.For sterically hindered substrates, increase the reaction temperature to 100-140 °C. Microwave irradiation can also be effective.[1]
Poor choice of base.Switch to a stronger base like K₃PO₄ or t-BuOK.[1]
Inappropriate solvent.Use anhydrous, degassed toluene, dioxane, or xylenes.[1]
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[2]
Use of a Pd(II) precatalyst.Switch to a Pd(0) source like Pd₂(dba)₃.[2][3]
Suboptimal ligand.Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[2]
Protodeboronation of this compound Instability of the boronic acid.Convert the boronic acid to a more stable derivative such as a pinacol ester (Bpin), a potassium trifluoroborate salt, or a MIDA boronate.[1][2][4]
Presence of excess water.Use anhydrous solvents and ensure the base is dry.
Reaction Stalls Before Completion Catalyst deactivation.Increase catalyst loading slightly or consider a more stable precatalyst.
Steric hindrance impeding a specific step.Screen different bulky ligands (e.g., Buchwald ligands, NHCs) as they can influence different steps of the catalytic cycle.[1][2]

Data Presentation: Reaction Condition Screening for Sterically Hindered Substrates

The following table summarizes the results from a study on the optimization of Suzuki coupling with a sterically hindered boronic acid, providing a useful starting point for optimizing reactions with this compound.

Entry Catalyst Ligand Base Yield (%)
1PdCl₂PPh₃K₂CO₃7
2Pd₂(dba)₃PPh₃K₂CO₃60
3Pd(OAc)₂PPh₃K₂CO₃18
4Pd(PPh₃)₄K₂CO₃52
5Pd₂(dba)₃K₂CO₃0
6Pd₂(dba)₃L1K₂CO₃85
7Pd₂(dba)₃DPPFK₂CO₃20
8Pd₂(dba)₃DPPBK₂CO₃15
9Pd₂(dba)₃dipyridylK₂CO₃0
10Pd₂(dba)₃L1Cs₂CO₃71
11Pd₂(dba)₃L1NaOH50
L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • Bulky phosphine ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium precatalyst (0.5-2 mol%), ligand (1-4 mol%), and base (2.0-3.0 mmol) to a dry reaction vessel equipped with a stir bar.

  • Seal the vessel and remove it from the glovebox.

  • Add the degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Aryl Halide + This compound Mixing Combine Reagents under Inert Atmosphere Reagents->Mixing Catalyst Pd Precatalyst + Ligand Catalyst->Mixing Base_Solvent Base + Degassed Solvent Base_Solvent->Mixing Heating Heat and Stir (e.g., 80-120 °C) Mixing->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand Active and Appropriate? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Fresh/Alternative Catalyst (e.g., Buchwald Precatalyst) & Bulky Ligand (e.g., SPhos) Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Increase Temperature Use Stronger Base (K₃PO₄) Use Anhydrous Solvent (Toluene/Dioxane) Check_Conditions->Solution_Conditions No Homocoupling Homocoupling Check_Side_Reactions->Homocoupling Homocoupling Observed Protodeboronation Protodeboronation Check_Side_Reactions->Protodeboronation Protodeboronation Observed Solution_Homocoupling Degas Solvents Thoroughly Use Pd(0) Precatalyst Homocoupling->Solution_Homocoupling Yes Solution_Protodeboronation Use More Stable Boron Reagent (Bpin, BF₃K, MIDA) Protodeboronation->Solution_Protodeboronation Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Troubleshooting low yield in Suzuki coupling with 3-Biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions, with a particular focus on reactions involving 3-Biphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is resulting in a low to no yield. What are the most critical initial parameters to check?

A1: When a Suzuki coupling fails, a systematic check of the following key parameters is the first step:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some catalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1]

  • Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[1][2] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere, such as nitrogen or argon.[1][3]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the boronic acid.[1][4] Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1] For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interaction between the phases.[5]

Q2: I am observing a significant amount of homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[2] To minimize it:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂, can reduce the initial concentration of Pd(II) species that promote homocoupling.[2][6]

  • Select Appropriate Ligands: Bulky, electron-rich ligands can often suppress the homocoupling side reaction.[2]

Q3: Protodeboronation of my this compound seems to be a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway, especially with water acting as a proton source.[1]

  • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source, switching to anhydrous (water-free) conditions can significantly reduce protodeboronation.[1]

  • Protect the Boronic Acid: Boronic acids can be converted into more stable derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates.[5][6][7] Another effective strategy is to form a diethanolamine adduct, which is an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[8]

Q4: this compound is sterically hindered. What modifications to my protocol should I consider for such substrates?

A4: Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][9][10] To overcome this:

  • Employ Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[11] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][11]

  • Use a Stronger Base: A stronger base may be required to facilitate the transmetalation of a hindered boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[12] However, monitor for potential degradation of starting materials or products.

Troubleshooting Guide for Low Yield

Problem 1: Reaction Stalls / Starting Material Remains Unreacted
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[1][5]
Insufficiently Active Conditions Increase the reaction temperature. Switch to a more active catalyst system, such as one employing a bulky Buchwald ligand (e.g., XPhos, SPhos).[11][12]
Poor Solubility Change the solvent system. Toluene, dioxane, THF, and DMF are common choices. For solubility issues, DMF or toluene may be better options.[5] Ensure vigorous stirring, especially for biphasic mixtures.[5]
Catalyst Inhibition The nitrogen atom in certain substrates (like pyridines) can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can shield the metal center and prevent this.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Homocoupling of Boronic Acid Ensure the reaction is strictly anaerobic by thoroughly degassing solvents and using an inert gas.[1][2] Use a Pd(0) source instead of a Pd(II) source.[2]
Protodeboronation Switch to anhydrous conditions or use a milder base like KF or K₂CO₃.[1] Convert the boronic acid to a more stable pinacol ester or diethanolamine adduct.[5][8]
Hydrolysis of Halide/Product If using a strong base like NaOH, consider switching to a carbonate or phosphate base, which are generally less nucleophilic.[1][13]
Optimization of Reaction Parameters

The following table summarizes common starting points and alternatives for key reaction parameters.

Parameter Standard Conditions Alternatives for Optimization Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)Buchwald Precatalysts (e.g., XPhos Pd G3/G4), Pd₂(dba)₃Buchwald-type catalysts are often superior for hindered or unreactive substrates.[1][11] DBA complexes can degrade over time.[6]
Ligand PPh₃, dppfBuchwald Ligands (XPhos, SPhos, RuPhos), NHC Ligands (IPr)Bulky, electron-rich ligands are crucial for sterically demanding couplings.[1][9][11]
Base K₂CO₃, Na₂CO₃[13][14]K₃PO₄, Cs₂CO₃, KF, t-BuOKThe choice of base is highly dependent on the substrates and solvent.[12] K₃PO₄ is often effective for challenging couplings.[12]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O[5]DMF, Acetonitrile (MeCN), 2-MeTHFDioxane and THF are common but can form peroxides.[5] Anhydrous conditions may be required to prevent protodeboronation.[1]
Temperature 80-110 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to byproduct formation.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a generalized starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by cycling between vacuum and the inert gas 3-5 times.[1][3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.[1]

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-110 °C) for the specified time (typically 4-24 hours).[12]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Protocol for Preparation of Diethanolamine Adduct of this compound

This protocol converts the boronic acid into a more stable, crystalline solid that can be used in Suzuki couplings, often improving yields by preventing degradation.[8]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1][8]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][8]

  • Precipitation: A white precipitate will form. The initial solid may dissolve completely before the precipitate appears.[1]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)-R (Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert SM_Unreacted Starting Material Unreacted? Check_Inert->SM_Unreacted OK Optimize_Inert Improve Degassing Use Fresh Reagents Check_Inert->Optimize_Inert Issue Found Byproducts Byproducts Observed? SM_Unreacted->Byproducts No Increase_Activity Increase Temperature Switch to More Active Catalyst/Ligand System SM_Unreacted->Increase_Activity Yes Check_Solubility Screen Solvents Ensure Vigorous Stirring Byproducts->Check_Solubility No / Other Homocoupling Homocoupling? Byproducts->Homocoupling Yes Optimize_Inert->Start End Re-run Optimized Reaction Increase_Activity->End Check_Solubility->End Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Use_Pd0 Use Pd(0) Source Ensure Strict O₂ Exclusion Homocoupling->Use_Pd0 Yes Anhydrous Use Anhydrous Conditions Use Milder Base or Protect Boronic Acid Protodeboronation->Anhydrous Yes Protodeboronation->End No Use_Pd0->End Anhydrous->End

Caption: A workflow diagram for troubleshooting low yields.

Decision Tree for Reaction Component Selection

Decision_Tree Start Reaction Setup Substrate_Type Substrate Sterically Hindered or Unreactive? Start->Substrate_Type Std_Ligand Standard Ligand: Pd(PPh₃)₄ or PdCl₂(dppf) Substrate_Type->Std_Ligand No Bulky_Ligand Use Bulky, Electron-Rich Ligand: XPhos, SPhos, RuPhos Substrate_Type->Bulky_Ligand Yes BA_Stability Is Protodeboronation a Concern? Std_Ligand->BA_Stability Bulky_Ligand->BA_Stability Aqueous_Base Standard Base: K₂CO₃ or K₃PO₄ in Aqueous Solvent BA_Stability->Aqueous_Base No Protect_BA Protect Boronic Acid (Pinacol Ester, etc.) OR Use Anhydrous Conditions with KF or Cs₂CO₃ BA_Stability->Protect_BA Yes

Caption: Decision tree for selecting key reaction components.

References

Preventing protodeboronation of 3-Biphenylboronic acid in basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the protodeboronation of 3-Biphenylboronic acid, a common challenge encountered during synthetic applications, particularly in basic conditions prevalent in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of biphenyl, consuming the starting material, reducing the yield of the desired product, and complicating purification. This reaction is particularly prevalent under the basic and often heated conditions used in cross-coupling reactions like the Suzuki-Miyaura coupling.

Q2: What are the primary mechanisms driving protodeboronation under basic conditions?

A2: Under basic conditions, the primary mechanism involves the attack of a hydroxide ion on the boron atom of this compound to form a more electron-rich boronate species ([ArB(OH)3]⁻). This boronate intermediate is then susceptible to protonolysis by a proton source, such as water or alcohol, which cleaves the C-B bond. The rate of this reaction is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.

Q3: How does the structure of this compound influence its susceptibility to protodeboronation?

A3: Arylboronic acids with electron-withdrawing groups are generally more susceptible to protodeboronation under basic conditions. While the biphenyl group is not strongly electron-withdrawing, the presence of certain substituents on either phenyl ring can influence the stability. For highly electron-deficient arylboronic acids, protodeboronation can even proceed through the formation of a transient aryl anion.

Q4: What are the key factors I should control in my experiment to minimize protodeboronation?

A4: The key experimental parameters to control are:

  • Base Selection: The strength and concentration of the base are critical.

  • Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.

  • Solvent System: The presence of water and other protic solvents can facilitate the reaction.

  • Catalyst Activity: The rate of the desired coupling reaction relative to the rate of protodeboronation is crucial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and significant formation of biphenyl. High extent of protodeboronation.1. Optimize the base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. 3. Use a boronic ester: Convert this compound to its pinacol or MIDA ester derivative. 4. Enhance catalyst activity: Use a highly active palladium catalyst and ligand system to accelerate the cross-coupling reaction.
Inconsistent yields between reaction batches. 1. Variability in the quality or age of the this compound. 2. Inconsistent inert atmosphere, leading to oxidative degradation. 3. Variations in base or solvent preparation.1. Use high-purity reagents: Ensure the purity of this compound. 2. Maintain an inert atmosphere: Thoroughly degas all solvents and maintain an argon or nitrogen atmosphere throughout the experiment. 3. Standardize reagent preparation: Use freshly prepared solutions of bases and anhydrous solvents.
Formation of homocoupling byproducts (quaterphenyl derivatives). Presence of oxygen or incomplete reduction of the Pd(II) precatalyst.1. Thorough degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen. 2. Use a Pd(0) precatalyst: Start with a Pd(0) catalyst source or ensure efficient in situ reduction of the Pd(II) precatalyst.
Difficulty in separating the desired product from the biphenyl byproduct. Similar polarities of the product and the protodeboronated byproduct.1. Optimize chromatography: Develop a more effective column chromatography method with a different solvent system or stationary phase. 2. Minimize byproduct formation: Focus on preventative measures to reduce the amount of biphenyl formed during the reaction.

Data on Mitigation Strategies

Table 1: Influence of Base on the Stability of this compound (Qualitative)

Base Relative Strength Expected Rate of Protodeboronation Recommendation
NaOH, KOHStrongHighNot recommended for sensitive substrates.
K₂CO₃ModerateModerateA viable option, but may still lead to some protodeboronation.
Cs₂CO₃ModerateModerate to LowOften provides a good balance of reactivity and stability.
K₃PO₄WeakLowRecommended for minimizing protodeboronation, especially at lower temperatures.

Table 2: Comparative Stability of this compound and its Esters

Boron Species Relative Stability to Protodeboronation Key Advantages Considerations
This compoundLowReadily available and directly used.Prone to protodeboronation under basic conditions.
This compound Pinacol EsterModerate to HighIncreased stability and easier to handle.Requires in situ hydrolysis for the coupling reaction.
This compound MIDA EsterHighHighly stable; allows for slow release of the boronic acid during the reaction, minimizing its concentration and side reactions.Requires synthesis of the MIDA ester.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation using a Mild Base

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, employing conditions designed to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 5:1, or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of this compound Pinacol Ester

For challenging substrates where protodeboronation remains significant, converting the boronic acid to its pinacol ester is a highly effective strategy.

Part A: Synthesis of this compound Pinacol Ester

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable anhydrous solvent (e.g., Toluene or THF).

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography.

Part B: Suzuki-Miyaura Coupling using the Pinacol Ester

  • Follow the procedure outlined in Protocol 1, substituting this compound with this compound pinacol ester (1.2 - 1.5 eq).

  • A slightly higher reaction temperature or a more active catalyst system may be beneficial to ensure efficient in situ hydrolysis of the ester.

Visualizations

Protodeboronation_Mechanism cluster_0 Basic Conditions 3-Biphenylboronic_Acid This compound Ar-B(OH)₂ Boronate Boronate Intermediate [Ar-B(OH)₃]⁻ 3-Biphenylboronic_Acid->Boronate + OH⁻ Hydroxide OH⁻ Biphenyl Biphenyl (Protodeboronated Product) Ar-H Boronate->Biphenyl + H₂O Boric_Acid B(OH)₃ Boronate->Boric_Acid + H₂O Proton_Source H₂O Mitigation_Workflow Start Experiment with This compound Problem Significant Protodeboronation Observed? Start->Problem Optimize_Conditions Optimize Reaction Conditions (Milder Base, Lower Temp) Problem->Optimize_Conditions Yes Success Successful Coupling Problem->Success No Use_Ester Use Boronic Ester (Pinacol or MIDA) Optimize_Conditions->Use_Ester Still an issue Optimize_Conditions->Success Resolved High_Activity_Catalyst Use High-Activity Catalyst Use_Ester->High_Activity_Catalyst Still an issue Use_Ester->Success Resolved High_Activity_Catalyst->Success Resolved

Technical Support Center: Purification of Crude 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-biphenylboronic acid after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 3-bromobiphenyl?

A1: Common impurities include unreacted starting materials like 3-bromobiphenyl, homocoupled byproducts (biphenyl), and boronic acid anhydrides, often referred to as boroxines.[1] Residual palladium catalyst from Suzuki coupling reactions may also be present as a black or gray solid.

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: If your product is an oil, column chromatography is a common and effective purification method.[2][3] For boronic acids and their esters, neutral alumina or silica gel can be used.[2][3] If you face issues like streaking or decomposition on normal-phase chromatography, consider using reverse-phase chromatography (C18).[2][4]

Q3: How does the acidic nature of this compound affect its purification?

A3: The boronic acid moiety is acidic, which can be exploited for purification using acid-base extraction. By treating the crude reaction mixture with a base, the this compound can be converted into its water-soluble boronate salt and extracted into an aqueous layer, separating it from neutral organic impurities.[2][5] Subsequent acidification of the aqueous layer will precipitate the purified this compound.[2]

Q4: What is a boroxine, and how can I convert it back to the boronic acid?

A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1] The presence of boroxines can lead to complex and broadened signals in NMR spectra. Dissolving the sample in a coordinating solvent like methanol-d4 can often help break up the anhydride for analysis.[1] During aqueous workup or purification methods involving water, the boroxine will typically hydrolyze back to the desired boronic acid.

Q5: I see a black precipitate in my crude product. What is it and how do I remove it?

A5: A black or gray solid is often residual palladium catalyst from the synthesis.[2] This can typically be removed by filtering the crude reaction mixture through a pad of Celite® before performing an aqueous workup.[2] If soluble palladium species are present, a charcoal treatment can be effective.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil or gooey solid High level of impurities, presence of residual solvent.Try trituration with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with column chromatography.[3]
Low yield after recrystallization The chosen solvent is too good at dissolving the product even at low temperatures. The product is too soluble in the recrystallization solvent.Ensure you are using a minimal amount of hot solvent for dissolution.[6] Try a different solvent system, perhaps a mixture of a good solvent and a poor solvent (antisolvent).[3] Cool the solution slowly and then in an ice bath to maximize crystal formation.[4]
Crystals do not form upon cooling The solution is too dilute, or supersaturation has not been achieved.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[4] You can also try to reduce the solvent volume by gentle heating and then re-cooling.[4]
Persistent palladium catalyst contamination Inadequate filtration or presence of soluble palladium species.Filter the crude product solution through a pad of Celite®.[2] For soluble palladium, stir the solution with activated charcoal and then filter through Celite®.[2]
Product streaks on silica gel TLC/column Boronic acids can be acidic and interact strongly with silica gel.Consider using neutral alumina for column chromatography.[3] Alternatively, add a small amount of a polar solvent like methanol to the eluent.[3] Reverse-phase (C18) chromatography is also an option.[2][4]
NMR spectrum shows broad peaks Presence of boroxine anhydrides.Dissolve the sample in a coordinating deuterated solvent such as methanol-d4 for NMR analysis, which can help break up the anhydride.[1] The presence of paramagnetic impurities can also cause peak broadening. Ensure all catalyst residues are removed.

Data Presentation

Table 1: Comparison of Purification Methods for Arylboronic Acids

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization >98%60-85%Cost-effective, scalable, yields highly pure crystalline product.[2]Only suitable for solid products, requires finding a suitable solvent system.[2]
Acid-Base Extraction >95%70-90%Good for removing neutral impurities, scalable.[2]Not effective for removing other acidic impurities, product must be stable to acid and base.
Column Chromatography >99%50-80%High purity, applicable to oils and solids, good for separating compounds with different polarities.[2]Can be time-consuming and require large volumes of solvent, potential for product decomposition on silica gel.

Note: The purity and yield values are representative for arylboronic acids and may vary depending on the specific impurities and experimental conditions for this compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude Crude this compound filtration Filter through Celite® to remove Palladium Catalyst crude->filtration workup Aqueous Workup filtration->workup extraction Acid-Base Extraction workup->extraction  Neutral Impurities Present recrystallization Recrystallization workup->recrystallization  Product is a Solid with Minor Impurities chromatography Column Chromatography workup->chromatography  Complex Mixture of Impurities extraction->recrystallization  Product Precipitates extraction->chromatography  Product is an Oil pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

DecisionTree Decision Tree for Purification Method Selection start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid impurities What are the main impurities? is_solid->impurities Yes column Column Chromatography is_solid->column No (Oil/Goo) neutral_impurities Mainly neutral impurities? impurities->neutral_impurities Polarity similar to product recrystallize Recrystallization impurities->recrystallize Minor impurities acid_base Acid-Base Extraction followed by Recrystallization neutral_impurities->acid_base Yes neutral_impurities->column No

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is a solid and contains minor impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol/water mixture, ethyl acetate/hexane mixture) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper, then dry them completely under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral organic impurities, such as unreacted 3-bromobiphenyl or biphenyl byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.[2]

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The 3-biphenylboronate salt will be in the aqueous layer.[5]

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Wash: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous extracts.[2]

  • Backwash: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any trapped neutral impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with 6 M hydrochloric acid (HCl). A precipitate of this compound should form.[2]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any residual inorganic salts.[2]

  • Drying: Dry the purified this compound under vacuum.

Protocol 3: Purification by Column Chromatography

This is the most versatile method, suitable for oily products or complex mixtures.

  • Adsorbent and Eluent Selection: For this compound, silica gel is commonly used. A typical eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.2-0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For a polar compound like this compound, a higher concentration of ethyl acetate or the addition of methanol may be necessary.[2][3]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Palladium Catalyst Residues in 3-Biphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from reactions involving 3-biphenylboronic acid, a common substrate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my reaction product?

A1: Palladium is a toxic heavy metal, and its residual presence in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities such as the FDA and EMA.[1] Acceptable limits are often very low, typically in the parts-per-million (ppm) range.[2] Beyond toxicity, residual palladium can interfere with downstream synthetic steps or biological assays, leading to irreproducible results or catalyst poisoning.[1]

Q2: What are the common forms of palladium residue I might encounter?

A2: Palladium residues can exist in several forms:

  • Heterogeneous Pd(0): Insoluble palladium metal, often appearing as a black precipitate ("palladium black").[3]

  • Homogeneous Pd(0) and Pd(II) species: Soluble palladium complexes, which are often the active catalytic species or their derivatives.[4]

  • Colloidal Palladium: Fine, suspended palladium particles that may pass through standard filters.[5]

The form of the palladium will dictate the most effective removal strategy.

Q3: How do I choose the best palladium removal method for my experiment?

A3: The optimal method depends on the form of the palladium residue, the properties of your product (solubility, stability), the required final purity, and the scale of your reaction. A decision-making workflow is provided below to guide your selection. Generally, filtration is a good first step for heterogeneous palladium, while scavengers or activated carbon are needed for soluble species.[6]

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are solid-supported or soluble agents with functional groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[5] They selectively bind to palladium, and the resulting complex can be removed by filtration.[5]

Q5: Can activated carbon be used to remove palladium?

A5: Yes, activated carbon is an effective and economical adsorbent for removing palladium residues.[7] It works by adsorbing palladium species onto its porous surface. However, it can sometimes adsorb the desired product as well, leading to yield loss.[6][8]

Troubleshooting Guides

Issue 1: Black particles remain in the product after filtration.
  • Symptom: The filtrate appears gray or black, and analysis (e.g., ICP-MS) shows high palladium levels.

  • Possible Cause 1: Fine Palladium Particles. The palladium black formed is too fine and passes through the filter paper.

    • Solution: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter. Alternatively, filter the reaction mixture through a pad of Celite (1-2 cm thick), which can trap these fine particles.[4][5]

  • Possible Cause 2: Colloidal Palladium. The palladium has formed a stable colloid in the solution.

    • Solution: Treat the solution with an adsorbent like activated carbon to bind the colloidal palladium before filtering through Celite.[5]

Issue 2: Palladium scavenger is ineffective.
  • Symptom: Residual palladium levels are still high after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection. The chosen scavenger may not be effective for the specific oxidation state of the palladium in your mixture. For example, thiol-based scavengers are generally more effective for Pd(II).[5]

    • Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.[5]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time.

    • Solution: Increase the amount of scavenger used (e.g., from 5 to 10 equivalents relative to palladium) and/or extend the stirring time (from a few hours to overnight).[9] Monitor the progress by analyzing aliquots.

  • Possible Cause 3: Product-Palladium Complexation. Your product may form a stable complex with palladium, preventing the scavenger from accessing the metal.

    • Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[9]

Issue 3: Significant product loss during purification.
  • Symptom: The final yield is lower than expected after treatment with a scavenger or activated carbon.

  • Possible Cause: Non-specific Adsorption. The product is binding to the surface of the activated carbon or the scavenger resin.[6][8]

    • Solution 1: Optimize Adsorbent Amount. Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[6]

    • Solution 2: Wash Thoroughly. After filtering off the adsorbent, wash it with fresh solvent to recover any bound product.[5]

    • Solution 3: Change the Solvent. A solvent in which your product is highly soluble may reduce its tendency to adsorb.[6]

    • Solution 4: Switch Methods. If product loss remains high, consider alternative purification methods like recrystallization or liquid-liquid extraction.[6]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques. Note that direct comparison can be challenging due to variations in reaction substrates, solvents, and initial palladium concentrations.

Table 1: Performance of Solid-Supported Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReaction/SolventReference
MP-TMT33,000< 200> 99.4%Suzuki Coupling[10]
MP-TMT500 - 800< 10> 98%Suzuki Coupling[10]
Si-TMT2000 - 3000100 - 300~90%Suzuki Coupling[11]
Si-Thiol & Si-Thiourea2400≤ 16> 99.3%Suzuki Coupling[9]
PhosphonicS SPM32~2100 (105mg in 50mL)< 10.5> 99.5%Pd(OAc)₂ in Acetonitrile[12]
ISOLUTE® Si-TMT166816190.4%Buchwald-Hartwig[13]
SiliaMetS Thiol16687095.8%Buchwald-Hartwig[13]

Table 2: Performance of Activated Carbon and Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReaction/SolventReference
Activated Carbon (Darco KB-B)300< 1> 99.7%Toluene[8]
Activated Carbon (Nuchar) & Chelator9100< 273> 97%Toluene[8]
Activated Carbon (DARCO KB-G)166863362.1%Buchwald-Hartwig[13]
Recrystallization200< 10> 95%Not Specified[8]
Celite Filtration80 - 100Not SpecifiedEffective for macroscopic PdNot Specified[8]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite

  • Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently press to create a compact, level bed.[5]

  • Pre-wetting: Pre-wet the Celite pad with the solvent used in your reaction mixture to prevent cracking.[5]

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through.

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[5]

  • Collection: Combine the filtrate and the washings, which now contain your product, free from heterogeneous palladium.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Mode)

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove it under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).[9]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium) to the solution.[9]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[6][9]

  • Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[9]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.[1][9]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Caution: Activated carbon with residual palladium can be pyrophoric; handle with care.[1]

  • Washing: Wash the Celite/carbon pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualized Workflows and Logic

Palladium_Removal_Decision_Tree start Start: Crude Reaction Mixture check_solids Are there visible black solids? start->check_solids celite_filtration Filter through Celite Pad check_solids->celite_filtration Yes scavenger_or_carbon Treat with Scavenger or Activated Carbon check_solids->scavenger_or_carbon No (soluble Pd) analyze_filtrate Analyze Filtrate for Pd (ICP-MS) celite_filtration->analyze_filtrate pd_acceptable Pd level acceptable? analyze_filtrate->pd_acceptable pd_acceptable->scavenger_or_carbon No final_product Final Product pd_acceptable->final_product Yes scavenger_or_carbon->celite_filtration Followed by filtration

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow crude_product Crude Product in Solution add_scavenger Add Solid-Supported Scavenger crude_product->add_scavenger stir Stir (2-24h) add_scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger wash_scavenger Wash Scavenger with Solvent filter_scavenger->wash_scavenger combine_filtrate Combine Filtrate and Washings filter_scavenger->combine_filtrate Filtrate wash_scavenger->combine_filtrate Washings concentrate Concentrate combine_filtrate->concentrate purified_product Purified Product concentrate->purified_product

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Biphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. The solvent system must facilitate the dissolution of the reactants and the catalytic cycle.

  • Insufficient Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient interaction between the organic and aqueous phases where the reaction takes place.

Q2: Which base should I choose for the coupling of this compound?

A2: The optimal base is dependent on the specific substrates and solvent system. However, for many Suzuki-Miyaura reactions involving arylboronic acids, inorganic bases are often effective. Common choices include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and often provide good yields. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be beneficial for more challenging couplings.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.

It is recommended to screen a few different bases to find the optimal one for your specific reaction.

Q3: What is the best solvent for my Suzuki-Miyaura coupling reaction?

A3: A variety of solvents can be used for Suzuki-Miyaura couplings. The choice depends on the solubility of your substrates and the reaction temperature. Commonly used solvents include:

  • Aromatic Hydrocarbons: Toluene is a frequent choice, often used in a biphasic mixture with water.

  • Ethers: Dioxane and tetrahydrofuran (THF) are also common, typically in an aqueous mixture.

  • Amides: N,N-Dimethylformamide (DMF) can be an excellent solvent, particularly for reactions requiring higher temperatures.[1]

  • Alcohols: Ethanol/water mixtures can also be effective and offer a "greener" solvent alternative.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Ensure the reaction is performed under a strictly inert atmosphere.

  • Properly degas all solvents before use.

  • Use a high-purity palladium catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst, presence of oxygen, impure reagents, incorrect base/solvent combination.Use a fresh or more robust catalyst, ensure proper degassing and inert atmosphere, verify reagent purity, screen different bases and solvents (see Data Presentation section).
Significant Homocoupling of Boronic Acid Oxygen in the reaction mixture.Improve degassing procedure of solvents, ensure a good seal on the reaction vessel and a positive pressure of inert gas.
Decomposition of Starting Material Base is too strong, or the reaction temperature is too high.Use a milder base (e.g., K₂CO₃ instead of NaOH), or try running the reaction at a lower temperature for a longer period.
Poor Reproducibility Inconsistent reagent quality, variations in reaction setup (e.g., stirring speed, temperature).Use reagents from the same batch, ensure consistent and vigorous stirring, and accurately control the reaction temperature.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of phenylboronic acid (a close analog of this compound) with various aryl halides. These values can serve as a starting point for optimizing your reaction with this compound.

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)
IodobenzenePhenylboronic AcidK₂CO₃DMF11095[1]
IodobenzenePhenylboronic AcidK₂CO₃DMSO11092[1]
4-IodoanisolePhenylboronic AcidK₂CO₃DMF100High Yields
BromobenzenePhenylboronic AcidK₂CO₃EthanolAmbient96
Aryl BromidesPhenylboronic AcidK₂CO₃DMF/H₂O (95:5)110Good to Excellent[2]
Aryl IodidesPhenylboronic AcidK₂CO₃DMF/H₂O (1:1)Not Specified70-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst)

  • Ligand (if required, e.g., triphenylphosphine)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and any additional ligand. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aryl Halide, This compound, & Base Inert 2. Establish Inert Atmosphere (Ar/N2) Reactants->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 7. Cool to RT Monitor->Cool Extract 8. Extraction Cool->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Technical Support Center: Managing Homocoupling of 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling side reactions with 3-biphenylboronic acid in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical quaterphenyl byproduct. This reaction consumes the boronic acid and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main causes of homocoupling are the presence of oxygen and the use of a Palladium(II) (Pd(II)) catalyst precursor.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) (Pd(0)) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1] Rigorous exclusion of oxygen is a critical step to minimize this side reaction.[2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

Q3: How can I detect and quantify the homocoupling byproduct of this compound?

A3: The homocoupling product, a quaterphenyl, can be detected and quantified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and visualize the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying the desired product and impurities in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the homocoupled byproduct after isolation.

A sample of the homocoupling byproduct can be isolated from an impure reaction mixture for structural confirmation by comparison of its 1H NMR and mass spectrometry data with a synthetically prepared standard.[2]

Q4: What is the influence of the palladium source on the extent of homocoupling?

A4: The choice of palladium source significantly impacts the formation of homocoupling byproducts. Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.[3] If a Pd(II) precursor is used, the homocoupling can be more pronounced. For instance, reactions using Pd(OAc)₂ may show a higher percentage of the homocoupled dimer compared to those using a heterogeneous catalyst like 5% Pd on carbon.[2]

Q5: How do ligands affect the homocoupling of this compound?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can help minimize homocoupling.[1] These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways leading to homocoupling.[1]

Troubleshooting Guides

Issue: Low yield of the desired cross-coupled product with significant formation of a byproduct suspected to be the homocoupled dimer of this compound.

This troubleshooting guide provides a step-by-step approach to identify the cause and implement solutions to minimize the homocoupling of this compound.

Step 1: Rigorously Exclude Oxygen

Oxygen is a primary culprit in promoting homocoupling.[1][2] Ensure all components of the reaction are thoroughly deoxygenated.

  • Protocol for Deoxygenation:

    • Solvent Sparge: Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before use.[3] For more rigorous deoxygenation, a subsurface sparge is highly effective.[2]

    • Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent.[3]

    • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Add all solid reagents to the reaction flask, then evacuate and backfill with the inert gas three times. Add the degassed solvent via syringe.

Step 2: Evaluate and Optimize the Palladium Catalyst

The choice and handling of the palladium catalyst are critical.

  • Switch to a Pd(0) Source: If you are using a Pd(II) precursor like Pd(OAc)₂, consider switching to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[3]

  • Use a Mild Reducing Agent with Pd(II) Catalysts: If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[2]

Step 3: Optimize Reaction Parameters

Fine-tuning the reaction conditions can significantly reduce unwanted side reactions.

  • Slow Addition of Boronic Acid: A high instantaneous concentration of this compound can favor the bimolecular homocoupling reaction.[3] Employing a syringe pump to add the boronic acid solution dropwise over an extended period (e.g., 30-60 minutes) can keep its concentration low and disfavor homocoupling.[3]

  • Choice of Base and Solvent: The base is essential for the activation of the boronic acid, but a strong base can sometimes promote side reactions.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[1] Aprotic solvents such as dioxane, THF, or toluene are commonly used. While a small amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[1][3]

Data Presentation

Table 1: Effect of Deoxygenation and Additives on Homocoupling

This table summarizes the impact of dissolved oxygen and the addition of potassium formate on the formation of the homocoupled dimer in a Suzuki-Miyaura coupling reaction.

EntryDeoxygenation MethodPotassium Formate AddedDimer Formation (%)
1Nitrogen Sparge (incomplete)No> 1.0
2Nitrogen Sparge (complete)No< 0.5
3Nitrogen Sparge (complete)Yes< 0.1

Data adapted from a study on a similar arylboronic acid system and illustrates the general trend.[2]

Table 2: Influence of Palladium Source on Homocoupling

This table illustrates the effect of different palladium sources on the extent of homocoupling.

EntryPalladium SourceLigandHomocoupling Byproduct (%)
1Pd(OAc)₂PPh₃~5-10
25% Pd/CNone~2-5
3Pd(PPh₃)₄PPh₃< 2

Values are representative and can vary depending on the specific reaction conditions.[2]

Table 3: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

This table shows the effect of various bases on the yield of the desired cross-coupled product. Higher yields generally indicate a reduction in side reactions like homocoupling.

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Toluene/EtOH/H₂O8095
2K₃PO₄Dioxane/H₂O10092
3Cs₂CO₃Dioxane8088
4NaOHToluene/H₂O8075

Data is generalized from typical Suzuki-Miyaura reactions and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0 Pd(0)L_n PdII_O2 Pd(II)L_n(O₂) Pd0->PdII_O2 Oxidation O2 O₂ Ar_Ar Ar-Ar (Homocoupling) PdII_O2->Ar_Ar + 2 ArB(OH)₂ ArBOH2_1 ArB(OH)₂ ArBOH2_2 ArB(OH)₂ Pd0_regen Pd(0)L_n Ar_Ar->Pd0_regen - Pd(0) PdII_precat Pd(II)X₂ (Precatalyst) Ar_Ar_2 Ar-Ar (Homocoupling) PdII_precat->Ar_Ar_2 + 2 ArB(OH)₂ ArBOH2_3 ArB(OH)₂ ArBOH2_4 ArB(OH)₂ Pd0_active Pd(0)L_n (Active Catalyst) Ar_Ar_2->Pd0_active - Pd(0) Troubleshooting_Workflow start Low Yield & Suspected Homocoupling check_deoxygenation Is the reaction rigorously deoxygenated? start->check_deoxygenation improve_deoxygenation Improve Deoxygenation: - Sparge solvent - Freeze-Pump-Thaw check_deoxygenation->improve_deoxygenation No check_catalyst What is the Palladium source? check_deoxygenation->check_catalyst Yes improve_deoxygenation->check_catalyst use_pd0 Switch to Pd(0) catalyst (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Pd(II) add_reductant Add mild reducing agent (e.g., Potassium Formate) with Pd(II) catalyst check_catalyst->add_reductant Pd(II) & cannot switch check_concentration Is boronic acid added all at once? check_catalyst->check_concentration Pd(0) use_pd0->check_concentration add_reductant->check_concentration slow_addition Use slow addition of boronic acid via syringe pump check_concentration->slow_addition Yes optimize_conditions Optimize Further: - Ligand selection - Base and solvent screen - Temperature adjustment check_concentration->optimize_conditions No slow_addition->optimize_conditions end Improved Yield optimize_conditions->end

References

Improving solubility of 3-Biphenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-biphenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is an organoboron compound that typically appears as a white to off-white or yellow crystalline powder.[1][2][3] It is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4] Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 5122-95-2[1]
Molecular Formula C₁₂H₁₁BO₂[1][2]
Molecular Weight 198.03 g/mol [4]
Melting Point 193-198 °C[2][3]
Boiling Point 411.0 ± 38.0 °C (Predicted)[3][5]
Density 1.18 ± 0.1 g/cm³ (Predicted)[2][3]
Appearance White to off-white/yellow crystalline solid[1][3][4]
pKa 8.30 ± 0.10 (Predicted)[3][5]

Q2: In which solvents is this compound typically soluble?

This compound's solubility is influenced by the polarity of the solvent. It is generally soluble in polar organic solvents but has poor solubility in non-polar and aqueous media.[1][3]

Table 2: Qualitative Solubility of this compound

Solvent ClassSolubilityExamplesSource(s)
Polar Aprotic Slightly SolubleDMSO[3][5]
Polar Protic Soluble / Slightly SolubleMethanol, Ethanol[1][3][5]
Ethers High Solubility (in general for phenylboronic acids)Dioxane, THF[6]
Ketones High Solubility (in general for phenylboronic acids)Acetone[6]
Hydrocarbons Very Low / InsolubleMethylcyclohexane, Toluene[6][7]
Water Insoluble / Very Low-[3][8]

Q3: Why is poor solubility of this compound a major issue in Suzuki-Miyaura coupling?

Poor solubility is a common challenge that can lead to low reaction yields and issues with reproducibility.[9] If the boronic acid is not sufficiently dissolved in the reaction medium, the reaction rate will be slow, and the catalyst may not function efficiently.[9] This can also lead to side reactions like protodeboronation, where the boronic acid group is cleaved from the biphenyl structure before the desired coupling can occur.[7][10]

Troubleshooting Guide: Improving Solubility

Problem: My this compound is not dissolving in the primary reaction solvent.

Below are several strategies to address this common issue. The optimal approach will depend on the specific reaction conditions, including the other reagents, catalyst, and temperature constraints.

G cluster_workflow Solubility Troubleshooting Workflow start This compound Solubility Issue q1 Is the reaction compatible with heat? start->q1 s1 Strategy 1: Heating q1->s1  Yes s2 Strategy 2: Co-Solvent System q1->s2 No / Insufficient check_dissolution Observe for Complete Dissolution s1->check_dissolution s2->check_dissolution s3 Strategy 3: Derivatization success Proceed with Reaction s3->success check_dissolution->s3  Unsuccessful check_dissolution->success  Successful

Caption: A logical workflow for troubleshooting the solubility of this compound.

Strategy 1: Employing a Co-Solvent System

Using a mixture of solvents can significantly enhance overall solubility.[9] A small amount of a solvent in which the compound is more soluble can be added to the primary reaction solvent.[9]

Principle: For reactions in primarily organic solvents (e.g., toluene, dioxane), adding a polar co-solvent like water, DMF, or an alcohol can improve the solubility of the boronic acid.[9] For aqueous reactions, polar aprotic solvents like DMF or DMSO can be effective.[9]

Table 3: Recommended Co-Solvent Systems

Primary SolventRecommended Co-Solvent(s)Typical Ratio (v/v)Notes
TolueneWater, Ethanol, DMF10:1 to 3:1Common in Suzuki couplings; water is often necessary for the base to function.[9]
DioxaneWater10:1 to 3:1A standard system for Suzuki couplings.[9]
THFWater, DMF10:1 to 5:1Use with caution as THF can form peroxides.[10]
AcetonitrileWater10:1 to 5:1Can be a good alternative for certain substrates.[7]
Experimental Protocol: Solubility Enhancement with a Co-Solvent
  • Initial Attempt: Attempt to dissolve the this compound in your primary reaction solvent at the intended reaction concentration.

  • Incremental Addition: If solubility is poor, add a compatible co-solvent in small increments (e.g., 5-10% of the total volume) while stirring vigorously.[9]

  • Facilitate Dissolution: Gentle heating or sonication can be used to aid the dissolution process after the co-solvent is added.[9]

  • Observation: Continue adding the co-solvent incrementally until complete dissolution is observed.

  • Optimization: The optimal solvent ratio should be determined empirically for each specific reaction to balance solubility and reaction performance.

Strategy 2: Applying Heat

The solubility of most boronic acids, including this compound, increases with temperature.[9]

Principle: Providing thermal energy to the system can overcome the intermolecular forces in the crystalline solid, allowing it to dissolve more readily in the solvent.

Caution: Ensure the reaction temperature is compatible with the stability of all reactants, catalysts, and products.[9] Boronic acids can undergo thermal decomposition or side reactions like protodeboronation at elevated temperatures.[7]

Strategy 3: Derivatization to a More Soluble Form

Converting the boronic acid to a more soluble and stable derivative, such as a boronate ester or an organotrifluoroborate salt, is a highly effective strategy.[6][11] Pinacol esters and diethanolamine complexes are common choices.[6][11]

G cluster_derivatization Derivatization for Improved Solubility boronic_acid This compound (Poor Solubility) reagent + Diol or Diethanolamine boronic_acid->reagent derivative Boronate Ester / Complex (Improved Solubility & Stability) reagent->derivative reaction Suzuki-Miyaura Coupling Reaction derivative->reaction product Desired Biaryl Product reaction->product

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when using 3-biphenylboronic acid, particularly in difficult, sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving this compound, especially with hindered coupling partners, can stem from several factors. Begin by systematically evaluating the following:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically demanding reactions.[1] Consider using more robust systems.

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[2][3] Its strength and type can significantly impact the reaction rate.

  • Solvent and Atmosphere: The solvent influences catalyst activity and substrate solubility. Critically, the presence of oxygen can deactivate the palladium catalyst.[4][5]

  • Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction, while excessively high temperatures can cause catalyst decomposition.[6]

  • Reagent Quality: The purity and stability of your this compound and aryl halide are essential. Boronic acids can degrade over time.[4]

Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this undesired pathway.[5] To minimize homocoupling:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4][5][6]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source instead of a Pd(II) salt can reduce the initial concentration of species that promote homocoupling.[5]

  • Select Bulky Ligands: Bulky, electron-rich ligands can suppress homocoupling by sterically hindering the formation of the homocoupled product.[1][5]

  • Optimize Reaction Conditions: Adjusting the stoichiometry of the reactants or the choice of base can also help reduce the formation of homocoupling byproducts.[5]

Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What can I do to improve the reaction rate?

A3: A sluggish reaction is often indicative of a high activation barrier for one of the elementary steps in the catalytic cycle, typically the oxidative addition or reductive elimination, especially with hindered substrates.

  • Switch to a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands can significantly accelerate the reaction.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, monitor for potential catalyst decomposition or side product formation.[6][7]

  • Optimize the Base and Solvent: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can enhance the rate of transmetalation.[1] The choice of solvent can also play a role in catalyst activity and solubility of reactants.

Q4: I am experiencing protodeboronation of my this compound. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under basic conditions.[8]

  • Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or use less harsh conditions.[9]

  • Use a More Stable Boron Reagent: Consider converting the this compound to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are more resistant to protodeboronation.[6][10]

  • Control Water Content: While a small amount of water is often necessary, excess water can promote protodeboronation. Anhydrous conditions with specific bases might be an option.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst system for hindered substrates.Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1]
Inappropriate base selection.Screen different bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1]
Oxygen contamination deactivating the catalyst.Ensure rigorous degassing of solvents and use of an inert atmosphere (Ar or N₂).[4][5]
Low reaction temperature.Gradually increase the temperature, monitoring for decomposition.[6][7]
Significant Homocoupling Presence of oxygen and Pd(II) species.Use a Pd(0) source and ensure strictly anaerobic conditions.[5]
Ligand choice.Employ bulky ligands to sterically hinder homocoupling.[5]
Protodeboronation Instability of the boronic acid under basic conditions.Use a milder base (e.g., KF) or switch to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[6][9][10]
Dehalogenation of Aryl Halide Side reaction promoted by certain conditions.This can occur after oxidative addition. Optimizing the ligand and base may help. Consider if the base or solvent could be acting as a hydride source.[12]

Catalyst and Ligand Selection for Difficult Couplings

For challenging Suzuki couplings involving sterically hindered substrates like this compound, the selection of the ligand is critical. The following table summarizes recommended catalyst systems.

Catalyst/Ligand System Advantages Typical Substrates
Pd₂(dba)₃ / P(t-Bu)₃ Highly versatile and effective for unreactive aryl chlorides at room temperature.[13]Aryl and vinyl halides, including chlorides.
Pd(OAc)₂ / Buchwald Ligands (XPhos, SPhos, RuPhos) Excellent for sterically hindered and electron-rich aryl chlorides.[1][2] High reaction rates and yields.Sterically demanding aryl and heteroaryl chlorides and bromides.
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl Very high activity, allowing for low catalyst loadings.[14]Broad range of functional groups and sterically hindered substrates.[14]
Palladium / N-Heterocyclic Carbene (NHC) Ligands High efficacy for tetra-ortho-substituted biaryls.[1][15] Robust and highly active catalysts.Highly sterically hindered aryl bromides and chlorides.[15]

Experimental Protocols

General Procedure for a Difficult Suzuki Coupling with this compound:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst/precatalyst, and base.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow

Troubleshooting Logic for a Failed Suzuki Coupling

G start Reaction Failed (Low/No Yield) check_catalyst Is the Catalyst System Appropriate for Hindered Substrates? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_catalyst->check_conditions Yes change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or NHC Ligand check_catalyst->change_catalyst No check_reagents Are Reagents Pure and Atmosphere Inert? check_conditions->check_reagents Yes optimize_conditions Screen Bases (K3PO4, Cs2CO3) and Solvents (Toluene, Dioxane). Adjust Temperature. check_conditions->optimize_conditions No purify_reagents Use Fresh Reagents. Ensure Rigorous Degassing of Solvents. check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes change_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A flowchart for troubleshooting a failed Suzuki coupling reaction.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII R-Pd(II)-X(L_n) ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_biaryl R-Pd(II)-R'(L_n) transmetal->pdII_biaryl red_elim Reductive Elimination pdII_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product sub_aryl_halide Ar-X sub_aryl_halide->ox_add sub_boronic Ar'-B(OH)₂ sub_boronic->transmetal base Base base->transmetal

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Recrystallization techniques for purifying 3-Biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Biphenylboronic acid via recrystallization. Detailed protocols, troubleshooting guides, and frequently asked questions are presented to address common challenges encountered during the purification process.

Solvent Selection and Solubility Data

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar organic solvents are generally suitable. Due to the limited availability of precise quantitative solubility data for this compound, the following table provides estimates based on analogous compounds like phenylboronic acid and its derivatives. Researchers should use this data as a starting point and may need to perform small-scale solubility tests to optimize their specific conditions.

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Methanol/Water BoilingHighThis compound is readily soluble in hot methanol. Water acts as an anti-solvent to induce crystallization upon cooling.
0-4LowThe addition of water significantly reduces solubility, promoting crystal formation.
Ethanol/Water BoilingHighSimilar to methanol, ethanol is a good primary solvent.
0-4LowWater is used as the anti-solvent.
Ethyl Acetate/Hexane BoilingModerate to HighEthyl acetate can dissolve this compound, especially when heated. Hexane serves as the anti-solvent.
0-4Very LowThe addition of hexane drastically decreases solubility.
Water 20Insoluble to Very Low (~2 g/100 mL for phenylboronic acid)[1][2]Generally considered a poor solvent for single-solvent recrystallization of this compound but can be an effective anti-solvent.

Experimental Protocols

Below are detailed methodologies for common recrystallization procedures for purifying this compound.

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol is suitable if a single solvent with a steep solubility curve for this compound is identified.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., hot ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This is often the most effective method when a single solvent is not ideal.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes slightly cloudy (the point of saturation).[4]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified this compound crystals under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This alternative method can be effective for removing neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH). The this compound will deprotonate and move into the aqueous layer as its salt. Repeat the extraction on the organic layer to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the this compound precipitates out.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Biphenylboronic Acid and 4-Biphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a boronic acid. The electronic and steric properties of the boronic acid can significantly influence the reaction's outcome. This guide provides an objective comparison of two isomeric biphenylboronic acids, 3-biphenylboronic acid and 4-biphenylboronic acid, in the context of their performance in Suzuki coupling reactions, supported by theoretical principles and representative experimental data.

Theoretical Performance Analysis: Electronic and Steric Effects

The primary difference between this compound and 4-biphenylboronic acid lies in the position of the phenyl substituent on the phenylboronic acid core. This positional isomerism dictates the electronic and steric environment around the boronic acid moiety, which in turn affects the kinetics of the Suzuki coupling catalytic cycle, particularly the crucial transmetalation step.

Electronic Effects:

The electronic influence of a substituent on a benzene ring can be quantified by the Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and can slow down the transmetalation step in Suzuki coupling by reducing the nucleophilicity of the carbon bound to boron. Conversely, a negative σ value signifies an electron-donating group, which activates the ring and can accelerate transmetalation.

For a phenyl substituent, the Hammett constants are:

  • σ_meta (for this compound): +0.06

  • σ_para (for 4-biphenylboronic acid): -0.01

The positive σ_meta value for the phenyl group in This compound indicates that it acts as a weak electron-withdrawing group primarily through an inductive effect. This slight deactivation is expected to result in a marginally slower reaction rate in Suzuki couplings compared to an unsubstituted phenylboronic acid.

In contrast, the negative σ_para value for the phenyl group in 4-biphenylboronic acid suggests that, overall, it behaves as a very weak electron-donating group. This is due to the resonance (mesomeric) effect, where the π-system of the substituent donates electron density to the phenylboronic acid ring, outweighing the inductive withdrawal. Generally, electron-donating groups on the boronic acid partner enhance the rate of the Suzuki-Miyaura reaction.[1][2] Therefore, from an electronic standpoint, 4-biphenylboronic acid is predicted to be slightly more reactive than this compound in Suzuki coupling reactions.

Steric Effects:

Steric hindrance can play a significant role in the efficiency of Suzuki couplings, particularly when substituents are located in the ortho position to the boronic acid group.[3][4] For meta and para isomers, such as 3- and 4-biphenylboronic acid, steric hindrance is generally not considered a major differentiating factor. The phenyl substituent in both isomers is sufficiently distant from the reactive boronic acid center to not significantly impede the approach of the palladium catalyst during the transmetalation step.

Experimental Data Comparison

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[1]
4-Biphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
This compound 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285Fictional Example
4-Biphenylboronic Acid 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801291Fictional Example

Note: The data for the coupling with 1-bromo-4-nitrobenzene is a representative example based on typical Suzuki coupling outcomes and is included for illustrative purposes.

The available data, though not from a direct comparative study, aligns with the theoretical prediction. In the coupling with 4-bromoanisole, 4-biphenylboronic acid provides a slightly higher yield (95%) compared to this compound (92%) under the same reported conditions, suggesting a modest reactivity advantage.

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4-biphenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the biphenylboronic acid (1.2 mmol, 1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water, or dioxane and water) to the reaction vessel. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) and stir for the specified time. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Suzuki_Coupling_Factors cluster_boronic_acid Biphenylboronic Acid Isomer cluster_properties Key Properties cluster_outcome Suzuki Coupling Performance This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Weakly e⁻ withdrawing (σ_m = +0.06) Steric Effects Steric Effects This compound->Steric Effects Minimal 4-Biphenylboronic Acid 4-Biphenylboronic Acid 4-Biphenylboronic Acid->Electronic Effects Weakly e⁻ donating (σ_p = -0.01) 4-Biphenylboronic Acid->Steric Effects Minimal Reactivity / Yield Reactivity / Yield Electronic Effects->Reactivity / Yield Steric Effects->Reactivity / Yield

Factors influencing Suzuki coupling performance.

Suzuki_Workflow start Start: Reagent Mixture inert Inert Atmosphere Purge start->inert 1. Combine Reagents, Catalyst, Base, Solvent reaction Heating & Stirring inert->reaction 2. Remove O₂ workup Aqueous Work-up reaction->workup 3. Monitor Progress (TLC/GC-MS) purification Purification workup->purification 4. Separate Organic Phase product Final Product purification->product 5. Column Chromatography or Recrystallization

General experimental workflow for Suzuki coupling.

Conclusion

In the Suzuki-Miyaura cross-coupling reaction, both this compound and 4-biphenylboronic acid are effective coupling partners. However, a nuanced comparison reveals that 4-biphenylboronic acid is expected to exhibit slightly higher reactivity and potentially afford higher yields . This is attributed to the weak electron-donating nature of the para-phenyl substituent, which facilitates the rate-determining transmetalation step. In contrast, the meta-phenyl substituent in this compound has a weak electron-withdrawing effect, which can slightly diminish its reactivity. For both isomers, steric hindrance is not a significant factor.

For researchers and drug development professionals, the choice between these two isomers may be guided by commercial availability and cost. However, when maximizing yield and reaction efficiency is paramount, 4-biphenylboronic acid represents the more favorable option based on fundamental electronic principles. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific Suzuki coupling reaction.

References

A Comparative Analysis of 3-Biphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of arylboronic acid is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 3-biphenylboronic acid with other commonly employed arylboronic acids, supported by experimental data, to facilitate informed reagent selection.

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors that influence the rate-determining transmetalation step of the catalytic cycle. Electron-donating groups on the aryl ring generally enhance the nucleophilicity of the organic moiety, accelerating the transfer to the palladium center. Conversely, electron-withdrawing groups can retard this step. Steric hindrance, particularly at the ortho positions relative to the boronic acid group, can impede the approach of the organoboron reagent to the palladium complex, thereby slowing the reaction rate.

Performance Comparison of Arylboronic Acids

To provide a quantitative comparison, the following table summarizes the yields of the Suzuki-Miyaura coupling reaction between various arylboronic acids and 4-bromotoluene under standardized conditions. This data, adapted from a study by Leadbeater and Marco (2003), offers a direct comparison of the relative reactivity of this compound.

Arylboronic AcidProduct Yield (%)
Phenylboronic acid95
4-Methylphenylboronic acid98
4-Methoxyphenylboronic acid99
4-Chlorophenylboronic acid85
This compound 92

Reaction Conditions: Arylboronic acid (1.1 mmol), 4-bromotoluene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), K₂CO₃ (2.0 mmol), H₂O (10 mL), 80 °C, 15 min.

The data indicates that this compound exhibits high reactivity in the Suzuki-Miyaura coupling, comparable to that of phenylboronic acid and its derivatives with electron-donating groups. The presence of the additional phenyl ring at the meta position does not appear to significantly hinder the reaction, and may contribute to a slight deactivation compared to simple phenylboronic acid, though it still provides a high yield.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for comparing the reactivity of various arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol) in 10 mL of water is heated at 80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations and Reaction Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The workflow for comparing the reactivity of different arylboronic acids typically involves running parallel reactions under identical conditions and quantifying the product yield at specific time points or at the completion of the reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison ArylHalide Aryl Halide ReactionVessel Heating & Stirring (e.g., 80°C) ArylHalide->ReactionVessel ArylboronicAcid Arylboronic Acid (e.g., this compound) ArylboronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., H₂O) Solvent->ReactionVessel Monitoring Reaction Monitoring (TLC, GC-MS) ReactionVessel->Monitoring Workup Workup & Purification Monitoring->Workup Yield Yield Determination Workup->Yield Comparison Comparative Analysis Yield->Comparison

Caption: Experimental workflow for comparing arylboronic acid reactivity.

The catalytic cycle itself can be visualized to understand the role of the arylboronic acid in the transmetalation step.

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl motifs is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction, which traditionally utilizes boronic acids like 3-biphenylboronic acid, is a powerful tool for this purpose.[2] However, the inherent instability and propensity for side reactions of some boronic acids can present significant challenges.[1] This guide provides an objective comparison of alternative reagents to this compound, offering enhanced stability, reactivity, and ease of handling, supported by experimental data.

The Limitations of Traditional Boronic Acids

While widely used, boronic acids can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive.[3] This instability can lead to inconsistent yields, the need for excess reagents, and difficulties in purification.[1] To address these limitations, several classes of alternative reagents have been developed, offering significant advantages in many synthetic applications.[4]

Key Alternatives to this compound

The most prominent alternatives to traditional boronic acids in biaryl synthesis include potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, organosilicon reagents, and arenediazonium salts. Each of these reagent classes offers a unique profile of stability, reactivity, and handling characteristics.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a superior alternative to boronic acids, primarily due to their enhanced stability.[3] As tetracoordinate boron species, they are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for easier storage and handling.[3][4] This stability often translates to more reliable and reproducible cross-coupling reactions with higher yields, particularly for challenging substrates.[3][5]

N-methyliminodiacetic acid (MIDA) Boronates

MIDA boronates are another class of highly stable, crystalline solids that offer significant advantages over boronic acids.[4] A key feature of MIDA boronates is their ability to slowly release the corresponding boronic acid under the reaction conditions, which is particularly beneficial when working with unstable boronic acids.[4][6] Furthermore, their compatibility with silica gel chromatography simplifies purification processes.[1]

Organosilicon Reagents (Hiyama Coupling)

Organosilicon reagents, such as organosilanols and organosiloxanes, represent a stable and less toxic alternative to boronic acids for biaryl synthesis via the Hiyama coupling.[7][8] These reagents are known for their high chemical stability and the formation of non-toxic byproducts.[8]

Arenediazonium Salts

Arenediazonium salts are highly reactive compounds that can serve as effective arylating agents in biaryl synthesis.[9][10] Their application has expanded in recent years through transition metal-catalyzed cross-coupling and C-H arylation reactions.[9][11] A notable advantage is that their cross-coupling reactions often do not require a base.[12]

Performance Comparison

The following table summarizes the performance of various alternatives to a generic arylboronic acid in Suzuki-Miyaura and other cross-coupling reactions, providing a quantitative comparison of their efficacy.

Reagent ClassCoupling PartnerCatalyst/ConditionsYield (%)Key Advantages
Arylboronic Acid Aryl BromidePd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C70-98%[7]Widely available, well-established protocols.
Potassium Aryltrifluoroborate Aryl BromidePd(OAc)₂, K₂CO₃, Toluene/H₂O, 80 °C85-95%[4]Enhanced stability, crystalline solid, easy to handle.[3]
Aryl MIDA Boronate Aryl ChloridePd(OAc)₂, K₃PO₄, Dioxane/H₂O, 60 °C90-96%[6]Highly stable, slow release of boronic acid, compatible with chromatography.[1][6]
Organosilane (Hiyama) Aryl IodidePdCl₂, TBAF, Toluene80-90%[7]Stable, less toxic alternative.[7]
Arenediazonium Salt Potassium AryltrifluoroboratePd/C, Methanol, refluxModerate to High[12]Base-free conditions, high reactivity.[12]

Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative reagents in the laboratory.

Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate

This protocol is a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Potassium aryltrifluoroborate (1.1 - 1.5 eq)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., toluene/water mixture)[4]

Procedure:

  • To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and base.[4]

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).[4]

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).[4]

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling Using an Aryl MIDA Boronate

This protocol describes a typical cross-coupling reaction using a stable MIDA boronate.

Materials:

  • Aryl MIDA boronate (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (2-4 mol %)

  • Triphenylphosphine (4-8 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Dioxane/Water (5:1)[6]

Procedure:

  • In a reaction vessel, combine the aryl MIDA boronate, aryl chloride, palladium(II) acetate, triphenylphosphine, and potassium phosphate.[1][6]

  • Add the dioxane/water solvent mixture.[6]

  • Stir the reaction mixture at 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • After completion, cool the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product can be purified by silica gel chromatography.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and relationships for biaryl synthesis using these alternative reagents.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Aryl Halide Aryl Halide Palladium Catalyst Palladium Catalyst Aryl Halide->Palladium Catalyst Oxidative Addition Organoboron Reagent Organoboron Reagent Base Base Organoboron Reagent->Base Activation Biaryl Product Biaryl Product Palladium Catalyst->Biaryl Product Reductive Elimination Base->Palladium Catalyst Solvent Solvent Purification Purification Biaryl Product->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent_Alternatives cluster_boron Organoboron Reagents cluster_non_boron Non-Boron Alternatives Biaryl Synthesis Biaryl Synthesis This compound This compound Biaryl Synthesis->this compound Traditional Potassium Organotrifluoroborates Potassium Organotrifluoroborates Biaryl Synthesis->Potassium Organotrifluoroborates Alternative MIDA Boronates MIDA Boronates Biaryl Synthesis->MIDA Boronates Alternative Organosilicon Reagents Organosilicon Reagents Biaryl Synthesis->Organosilicon Reagents Alternative Arenediazonium Salts Arenediazonium Salts Biaryl Synthesis->Arenediazonium Salts Alternative

Caption: Relationship between biaryl synthesis and alternative reagents.

Conclusion

The choice of reagent for biaryl synthesis is critical and depends on factors such as substrate scope, functional group tolerance, and operational simplicity. While this compound and other traditional boronic acids remain valuable, their limitations have driven the development of more stable and versatile alternatives. Potassium organotrifluoroborates and MIDA boronates, in particular, offer significant advantages in terms of stability and handling, often leading to more reproducible and higher yields.[3][4][6] For cases where boron-based reagents are not suitable, organosilicon reagents and arenediazonium salts provide viable alternative strategies. By understanding the comparative performance and experimental protocols of these reagents, researchers can select the optimal approach for their specific synthetic challenges.

References

A Comparative Guide to HPLC and GC-MS Analysis of 3-Biphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the Suzuki-Miyaura coupling reaction is a cornerstone for the formation of carbon-carbon bonds. A key reagent in many of these reactions is 3-biphenylboronic acid, which enables the creation of highly functionalized biaryl and polyaryl compounds. Rigorous analytical monitoring of these reactions is critical to ensure reaction completion, determine purity, and quantify yield. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reaction products.

At a Glance: HPLC vs. GC-MS for Boronic Acid Analysis

The choice between HPLC and GC-MS for analyzing this compound and its reaction products hinges on the specific analytical requirements, including the need for quantitative accuracy, qualitative identification, and sample throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Sample Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization is necessary for non-volatile compounds like boronic acids.
Sample Preparation Minimal; typically involves dissolution and filtration.More complex; requires a derivatization step (e.g., silylation) to increase the volatility of boronic acids.
Analysis Time Generally shorter run times per sample.Longer overall analysis time due to the derivatization step.
Detection Commonly UV-Vis, providing quantitative data based on light absorbance.Mass spectrometry, providing structural information and high selectivity.
Quantitative Accuracy Excellent for quantification with proper calibration.Good for quantification, especially with the use of an internal standard.
Qualitative Information Retention time provides some identification, but mass spectrometry (LC-MS) is needed for definitive structural elucidation.Provides detailed structural information from mass fragmentation patterns, aiding in definitive compound identification.

In-Depth Analysis: Methodologies and Performance

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of boronic acids and their reaction products.[1] The separation is based on the polarity of the analytes, where the polar boronic acid will have a shorter retention time than the less polar biaryl product on a non-polar stationary phase (like C18).

A gradient elution method is typically employed to effectively separate the starting materials from the products in a Suzuki-Miyaura coupling reaction.[1] The changing mobile phase composition allows for the elution of both the polar this compound and the significantly less polar polyaryl products within a reasonable timeframe.

Key Performance Characteristics of HPLC:

  • Versatility: HPLC can be applied to a wide range of compounds involved in the reaction, including the starting materials, catalysts, and various products.[1]

  • Quantitative Strength: With proper validation, HPLC-UV provides excellent linearity, accuracy, and precision for quantifying the consumption of reactants and the formation of products.

  • Reaction Monitoring: The technique is well-suited for monitoring the progress of chemical reactions by analyzing aliquots taken at different time points.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is essential for GC-MS analysis.[3] Silylation is a common approach, where the polar hydroxyl groups of the boronic acid are replaced with non-polar trimethylsilyl (TMS) groups, increasing the analyte's volatility. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

GC-MS offers the significant advantage of providing detailed structural information from the mass spectra. The fragmentation pattern of a compound is like a fingerprint, allowing for confident identification of reaction products and potential byproducts.

Key Performance Characteristics of GC-MS:

  • High Specificity: The mass spectrometer provides a high degree of certainty in compound identification.

  • Sensitivity: GC-MS can be highly sensitive, capable of detecting trace-level impurities.

  • Structural Elucidation: The fragmentation patterns are invaluable for identifying unknown products or impurities formed during the reaction.

Experimental Protocols

HPLC Method for Analysis of a this compound Suzuki Coupling Reaction

This protocol is a general guideline and should be optimized for specific reaction mixtures.

ParameterDescription
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
GC-MS Method for Analysis of a this compound Suzuki Coupling Reaction

This protocol includes a necessary derivatization step.

1. Derivatization (Silylation):

  • Take a 10-50 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a dry solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Parameters:

ParameterDescription
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data that can be expected from each technique for the analysis of boronic acids. The values are illustrative and can vary based on the specific instrumentation and method optimization.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) ~1 µM[4]Lower picogram range
Limit of Quantitation (LOQ) ~3 µMPicogram to nanogram range
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2%< 5%

Visualization of Analytical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution in Mobile Phase Reaction_Mixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column C18 Reversed-Phase Column Autosampler->HPLC_Column UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Derivatization Silylation (BSTFA, 70°C) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column Capillary GC Column GC_Injection->GC_Column Mass_Spectrometer Mass Spectrometer (EI) GC_Column->Mass_Spectrometer TIC Total Ion Chromatogram Mass_Spectrometer->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra Identification Compound Identification Mass_Spectra->Identification Technique_Selection cluster_quantitative Quantitative Focus cluster_qualitative Qualitative Focus Analysis_Goal Analytical Goal Routine_QC Routine Quality Control (Purity, Assay) Analysis_Goal->Routine_QC High Throughput Precise Quantification Reaction_Kinetics Reaction Kinetics Monitoring Analysis_Goal->Reaction_Kinetics Rapid Analysis of Reactants & Products Unknown_ID Unknown Byproduct Identification Analysis_Goal->Unknown_ID Need for Structural Information Structure_Confirmation Product Structure Confirmation Analysis_Goal->Structure_Confirmation Definitive Identification Required HPLC HPLC-UV Routine_QC->HPLC Reaction_Kinetics->HPLC GCMS GC-MS Unknown_ID->GCMS Structure_Confirmation->GCMS

References

A Comparative Guide to Palladium Catalysts in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, rates, and the scope of compatible substrates. This guide provides a comparative analysis of various palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki coupling reaction is highly dependent on the specific substrates and reaction conditions. Below is a summary of yields obtained with different palladium catalysts under various conditions, illustrating their relative performance. It is important to note that direct comparison of yields across different reaction setups should be approached with caution due to the varying nature of substrates, solvents, bases, and temperatures.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Homogeneous Catalysts
Pd(PPh₃)₄1-Iodo-4-nitrobenzenePhenylboronic acidNa₂CO₃Toluene/H₂O1001295
Pd(OAc)₂ / PPh₃4-BromotoluenePhenylboronic acidK₂CO₃DMF100292
Pd(OAc)₂ / SPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O801>95[1]
Pd₂(dba)₃ / P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane251295
XPhos Pd G24-Chloroanisole4-(Trifluoromethyl)phenylboronic acidK₃PO₄Dioxane/H₂O1001>95
PEPPSI™-IPr4-BromoacetophenonePhenylboronic acidKOBu-ti-PrOHRT298
Heterogeneous Catalysts
3% Pd/CIodobenzenePhenylboronic acidK₃PO₄H₂O/EtOH600.17100
Pd/Fe₃O₄4-BromotoluenePhenylboronic acidK₂CO₃EtOH/H₂O80195
Pd/TiO₂4-ChlorobenzonitrilePhenylboronic acidK₂CO₃DMA802485[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling with a Homogeneous Catalyst

This protocol is a general guideline and can be adapted for various substrates and catalysts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[1]

Protocol for Suzuki-Miyaura Cross-Coupling with a Heterogeneous Catalyst (Pd/C)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.3 mmol, 1.3 equiv)

  • 3% Pd/C catalyst (0.01 mmol Pd, 1 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Ethanol/Water, 3:1 v/v, 4 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, base, and the Pd/C catalyst.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst and wash the pad with the reaction solvent.

  • The filtrate can be worked up as described in the homogeneous protocol (extraction, drying, and purification).

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_RX R¹-Pd(II)Ln-X Ox_Add->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination PdII_R1R2->Red_Elim Red_Elim->Pd0 Regeneration Product R¹-R² Red_Elim->Product ArylHalide R¹-X ArylHalide->Ox_Add BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Fingerprints: A Comparative Guide to the FT-IR and Raman Analysis of 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 3-Biphenylboronic acid, a key building block in organic synthesis, demands rigorous analytical scrutiny. This guide provides a comparative analysis of its vibrational spectroscopic signatures using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offering a foundational dataset for its identification and quality control. While direct experimental spectra for this compound are not widely published, this guide synthesizes data from closely related phenylboronic acid and biphenyl derivatives to present an expected spectroscopic profile.

Comparative Vibrational Analysis

The vibrational spectrum of this compound is dominated by the characteristic modes of its biphenyl framework and the boronic acid functional group. The following table summarizes the expected key vibrational frequencies and their assignments based on literature data for analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) FT-IR Expected Wavenumber (cm⁻¹) Raman Intensity
O-H StretchBoronic Acid (-B(OH)₂)3600-32003600-3200Broad, Strong (IR)
C-H Stretch (Aromatic)Biphenyl Rings3100-30003100-3000Medium to Strong
C=C Stretch (Aromatic)Biphenyl Rings1620-14501620-1450Strong
B-O StretchBoronic Acid (-B(OH)₂)1380-13201380-1320Strong
In-plane O-H BendBoronic Acid (-B(OH)₂)1200-11001200-1100Medium
C-B StretchPhenyl-Boron Bond1100-10001100-1000Medium to Strong
Out-of-plane C-H BendBiphenyl Rings900-650900-650Strong (IR)
Ring Puckering/BreathingBiphenyl RingsVariable (fingerprint)Strong

Note: The exact peak positions and intensities can vary depending on the sample's physical state (solid, solution), crystal packing, and the presence of intermolecular hydrogen bonding.

Experimental Protocols

To ensure reproducibility and accuracy in the spectroscopic analysis of this compound and its analogues, the following detailed experimental protocols are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Alternatively, a KBr pellet can be prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to at least 4 cm⁻¹.

Raman Spectroscopy
  • Sample Preparation:

    • A small amount of the solid sample is placed in a glass vial or on a microscope slide.

    • If the sample is fluorescent, using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) is recommended to minimize fluorescence interference.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a charge-coupled device (CCD) detector.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a Stokes shift range of approximately 3500-100 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_FTIR Prepare for FT-IR (ATR or KBr) Sample->Prep_FTIR Prep_Raman Prepare for Raman (Vial/Slide) Sample->Prep_Raman FTIR FT-IR Spectrometer Prep_FTIR->FTIR Acquire Spectrum Raman Raman Spectrometer Prep_Raman->Raman Acquire Spectrum Process_FTIR Process FT-IR Spectrum (Baseline Correction, Normalization) FTIR->Process_FTIR Process_Raman Process Raman Spectrum (Baseline Correction, Normalization) Raman->Process_Raman Assign_Modes Assign Vibrational Modes Process_FTIR->Assign_Modes Process_Raman->Assign_Modes Compare Compare with Alternatives Assign_Modes->Compare Report Generate Report Compare->Report

Caption: Workflow for Spectroscopic Analysis.

Comparison with Alternatives

The spectroscopic profile of this compound can be distinguished from its isomers (e.g., 2- and 4-biphenylboronic acid) and other phenylboronic acid derivatives by subtle but significant differences in the fingerprint region (below 1500 cm⁻¹). The substitution pattern on the phenyl ring influences the C-H out-of-plane bending modes and the overall symmetry of the molecule, leading to unique spectral features. For instance, the position of the boronic acid group in the meta-position in this compound will result in a distinct pattern of C-H bending vibrations compared to the ortho or para isomers. Researchers can use the provided data and protocols as a benchmark for comparing their own experimental results and for differentiating between related compounds.

A Comparative Purity Assessment of Commercially Available 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. 3-Biphenylboronic acid is a critical reagent in various synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of the purity of commercially available this compound, details the analytical methodologies for its assessment, and discusses potential impurities.

Data Presentation: Purity of Commercial this compound

Obtaining exact, batch-specific purity data without purchasing the product and performing independent analysis is challenging. However, suppliers typically provide a minimum purity specification. The following table summarizes the advertised purity levels from several major chemical suppliers. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) for detailed information.

SupplierProduct NumberAdvertised PurityAnalytical Method Cited
Sigma-Aldrich437075≥95%Not specified on product page
FUJIFILM Wako Chemicals328-8215197+%NMR[1]
Santa Cruz Biotechnologysc-223425Refer to CoANot specified on product page[2]
ChemicalBookCB725801398% or 99%Not specified on product page[3]
JHECHEM CO LTDVaries98% to 99.5%Varies by supplier on platform

Note: The purity values presented are as advertised by the suppliers and may not reflect the actual purity of a specific batch. A Certificate of Analysis will provide more detailed information, including the analytical method used for purity determination and the levels of any detected impurities.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical techniques. The two most common and powerful methods are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in which both the sample and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation of the nuclei between pulses. A typical D1 is 30-60 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P_std: Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity.[6] For boronic acids, reversed-phase HPLC (RP-HPLC) is common, but challenges such as the compound's polarity and potential for on-column hydrolysis must be addressed.[6]

Protocol:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • A C18 column is commonly used. To minimize on-column hydrolysis, a column with low silanol activity is recommended.

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a mixture of an aqueous component (A) and an organic component (B).

    • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B. For example:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 10% B and equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

    • Inject the sample and record the chromatogram.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities in this compound

The purity of this compound can be compromised by impurities arising from its synthesis or degradation.

  • Boroxines (Anhydrides): Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the boronic acid. Boroxines are often observed in mass spectrometry and can complicate NMR and HPLC analysis.

  • Starting Materials and By-products: Residual starting materials from the synthesis, such as 3-bromobiphenyl, and by-products from incomplete reactions or side reactions can be present.

  • Inorganic Boron Species: Impurities like boric acid can be present from the manufacturing process.

  • Mutagenic Impurities: Some reagents used in boronic acid synthesis, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), have been identified as potential mutagenic impurities and require careful control, especially in pharmaceutical applications.[7][8]

Visualizing the Workflow and Impurity Profile

The following diagrams, created using the DOT language, illustrate the experimental workflow for purity assessment and the potential impurity profile of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution qNMR qNMR Dissolution->qNMR Add Internal Standard HPLC HPLC Dissolution->HPLC Filter Purity_Calculation Purity_Calculation qNMR->Purity_Calculation Chromatogram_Integration Chromatogram_Integration HPLC->Chromatogram_Integration Purity_Report Purity_Report Purity_Calculation->Purity_Report Chromatogram_Integration->Purity_Report

Experimental workflow for purity assessment.

impurity_profile cluster_impurities Potential Impurities 3-Biphenylboronic_Acid 3-Biphenylboronic_Acid Boroxine Boroxine 3-Biphenylboronic_Acid->Boroxine Dehydration Starting_Materials Starting_Materials 3-Biphenylboronic_Acid->Starting_Materials From Synthesis By-products By-products 3-Biphenylboronic_Acid->By-products From Synthesis Inorganic_Boron Inorganic_Boron 3-Biphenylboronic_Acid->Inorganic_Boron From Process Mutagenic_Impurities Mutagenic_Impurities 3-Biphenylboronic_Acid->Mutagenic_Impurities From Reagents

Potential impurity profile for this compound.

References

The Pivotal Role of 3-Biphenylboronic Acid in Advancing OLED Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-Biphenylboronic acid and its alternatives showcases its efficacy in the synthesis of high-performance host materials for Organic Light-Emitting Diodes (OLEDs), offering a balance of efficiency, thermal stability, and synthetic accessibility. This guide provides a comprehensive comparison with alternative boronic acids, supported by experimental data and detailed synthetic protocols, for researchers and scientists in the field of drug development and materials science.

The relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs) has intensified the focus on the design and synthesis of novel host materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura coupling reaction, utilizing boronic acids as key building blocks, has emerged as a cornerstone for constructing the complex molecular architectures required for high-performance OLEDs. At the forefront of this chemical toolbox is this compound, a versatile reagent that enables the synthesis of a wide array of host materials with desirable electronic and photophysical properties.

This guide delves into the efficacy of this compound in this critical application, presenting a comparative analysis against other relevant boronic acids. The discussion is supported by a compilation of experimental data on synthesis yields, purity, and the performance of OLED devices incorporating host materials derived from these precursors.

Comparative Analysis of Boronic Acids in OLED Host Synthesis

The selection of the boronic acid precursor is a critical determinant of the final properties of the OLED host material. The structure of the boronic acid directly influences the electronic properties, thermal stability, and morphology of the resulting host, which in turn dictates the efficiency, lifetime, and color purity of the OLED device.

While this compound is a valuable building block, several alternatives are also employed in the synthesis of OLED host materials. This guide focuses on a comparison with three such alternatives: (3,5-Diphenylphenyl)boronic acid, [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid, and 4-Hydroxyphenylboronic acid.

Table 1: Comparison of Boronic Acids in the Synthesis of Representative OLED Host Materials

Boronic Acid PrecursorRepresentative Host MaterialSynthesis Yield (%)Purity (%)Key Performance Metrics of Resulting OLED
This compound derivative T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine)~60-70% (typical for Suzuki couplings)>99.0% (sublimed)Green PhOLED: Max. EQE: 17.5%, Power Eff.: 59.0 lm/W[1][2]
(3,5-Diphenylphenyl)boronic acid Terphenyl-based hostsNot explicitly reportedHigh purity (≥98.0%) emphasized for OLED applications[3]Serves as a key intermediate for various host materials.[3]
[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid Biphenyl-core hostsNot explicitly reportedHigh purity is crucial for device performance.[4]The pentyloxy chain can be used to fine-tune electronic and structural properties.[4]
4-Hydroxyphenylboronic acid Functionalized host materialsNot explicitly reportedHigh purity standards required for electronic applications.[5]The hydroxyl group allows for further functionalization of the host material.[5]

Note: The synthesis yields for Suzuki coupling reactions can vary significantly based on the specific substrates, catalyst system, and reaction conditions. The values presented are typical ranges. Purity is often enhanced post-synthesis through techniques like sublimation.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis of high-purity OLED host materials. Below are representative protocols for the synthesis of key host materials.

Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

A common method for synthesizing CBP, a benchmark host material, involves the Ullmann condensation reaction. While not a direct Suzuki coupling of a biphenylboronic acid, its prevalence and performance provide a crucial reference point. A typical synthesis involves the reaction of 4,4'-diiodobiphenyl with carbazole in the presence of a copper catalyst and a base.

Experimental Protocol for Ullmann Condensation of CBP:

  • A mixture of 4,4'-diiodobiphenyl (1.0 eq), carbazole (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq), and copper(I) iodide (CuI, 0.2 eq) in 1,2-dichlorobenzene is prepared in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is heated to reflux (approximately 180 °C) and stirred for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane or toluene) and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure CBP.

Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) via Suzuki Coupling

T2T is an example of a host material synthesized using a derivative of this compound. The synthesis involves the Suzuki-Miyaura coupling of 2,4,6-trichloro-1,3,5-triazine with this compound.

Experimental Protocol for Suzuki Coupling of T2T: [1][2]

  • To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) and this compound (3.3 eq) in a mixture of toluene and water, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) and a base such as potassium carbonate (K₂CO₃, large excess) are added.

  • The reaction mixture is heated to reflux (around 80-100 °C) and stirred vigorously for 24-48 hours under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford T2T as a white solid. Further purification can be achieved by sublimation.

Signaling Pathways and Experimental Workflows

The synthesis of OLED host materials is a multi-step process that relies on well-established chemical transformations. The Suzuki-Miyaura coupling is a particularly powerful tool in this regard, enabling the precise formation of carbon-carbon bonds to construct complex aromatic systems.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling ArylHalide Aryl Halide (e.g., Dihalobiphenyl) Coupling Cross-Coupling Reaction ArylHalide->Coupling BoronicAcid Boronic Acid (e.g., this compound) BoronicAcid->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling HostMaterial OLED Host Material Coupling->HostMaterial OLED_Operation Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection Anode Anode (+) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) (Host + Dopant) ETL->EML Electron Transport Light Light Emission EML->Light Exciton Formation & Radiative Decay HTL->EML Hole Transport

References

Stille Coupling as a Viable Alternative to Suzuki Coupling for the Synthesis of Terphenyls and Analogous Structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The palladium-catalyzed cross-coupling reactions developed by Stille and Suzuki represent cornerstone methodologies in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. While the Suzuki-Miyaura coupling, utilizing organoboron reagents, is often the method of choice due to its low toxicity and the ready availability of boronic acids, the Stille coupling, which employs organostannanes, offers distinct advantages in specific synthetic contexts. This guide provides a detailed comparison of the Stille and Suzuki coupling reactions, with a focus on their application in the synthesis of biaryl and terphenyl systems, relevant to the use of reagents like 3-biphenylboronic acid and its organotin counterpart.

At a Glance: Stille vs. Suzuki Coupling
FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Organoboron (e.g., R-B(OH)₂, R-B(OR)₂)
Toxicity High toxicity of organotin reagents and byproducts.[1][2]Low toxicity of boron reagents and byproducts.[1]
Reagent Stability Organostannanes are generally stable to air and moisture.[1]Boronic acids can be prone to decomposition and protodeboronation.
Reaction Conditions Often proceeds under neutral or mild conditions.[1]Typically requires a base for activation of the organoboron reagent.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[3][4]Broad, but can be sensitive to strong bases.
Byproduct Removal Tin byproducts can be challenging to remove from the reaction mixture.[4]Boron byproducts are generally water-soluble and easier to remove.
Performance Comparison: A Data-Driven Perspective

The choice between Stille and Suzuki coupling is often dictated by the specific substrates and the desired complexity of the target molecule. The following table summarizes quantitative yield data from comparative studies on the synthesis of biaryl compounds, which are structurally analogous to the products expected from the coupling of this compound or a corresponding stannane.

Coupling PartnersStille Coupling Yield (%)Suzuki Coupling Yield (%)Reference
4-Bromoanisole + Arylmetal9095[5]
1-Bromo-4-nitrobenzene + Arylmetal8980[5]
2-Bromothiophene + Arylmetal9466[5]
4-Bromotoluene + Arylmetal8691[5]
1-Bromo-2,6-dimethylbenzene + Arylmetal8660[5]

Analysis: The data suggests that for simple, electronically diverse aryl bromides, both couplings provide excellent yields. However, the Stille coupling appears to be more robust for sterically hindered substrates (e.g., 1-bromo-2,6-dimethylbenzene) and certain heterocyclic systems, where the Suzuki coupling yields are notably lower.[5] This highlights a key advantage of the Stille reaction in complex molecule synthesis where steric congestion around the reaction center can be a limiting factor.

Experimental Protocols

Representative Protocol for Stille Coupling

This protocol is adapted from established procedures for the Stille coupling of aryl halides with organostannanes.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, tributyl(phenyl)stannane, and the palladium catalyst.

  • Add the anhydrous and degassed toluene via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.[1]

  • The resulting slurry is filtered through a pad of Celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Representative Protocol for Suzuki Coupling with this compound

This protocol is a generalized procedure based on common methods for Suzuki-Miyaura coupling.[6][7]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene/Water mixture (4:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, this compound, palladium catalyst, and potassium carbonate.

  • Add the toluene and water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview: Catalytic Cycles

The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Suzuki_Coupling Catalytic Cycle of Suzuki Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Catalytic Cycle of Stille Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-SnBu₃ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille coupling.

Conclusion and Recommendations

Both the Stille and Suzuki couplings are powerful and versatile methods for the formation of C-C bonds. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly suitable for large-scale synthesis and applications in the pharmaceutical industry.[1]

However, the Stille coupling serves as an excellent alternative, particularly in cases where:

  • The substrate contains functional groups that are sensitive to the basic conditions required for the Suzuki reaction.

  • The corresponding boronic acid is unstable or difficult to prepare.

  • Steric hindrance around the coupling partners is a significant challenge.[5]

The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the potential difficulty in removing tin byproducts.[3] Therefore, the choice between these two methodologies should be made based on a careful evaluation of the specific synthetic target, including the substrate's functional group tolerance, steric demands, and the practical considerations of reagent toxicity and purification. For the synthesis of complex terphenyls and related structures, where functional group compatibility and steric hindrance may be critical, the Stille coupling remains a highly relevant and powerful tool in the synthetic chemist's arsenal.

References

Navigating the Crossroads of C-C Bond Formation: A Comparative Guide to 3-Biphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the strategic selection of reagents is paramount to success. Among the myriad of tools available for constructing complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. This guide provides an in-depth comparison of the performance of 3-Biphenylboronic acid pinacol ester against its corresponding boronic acid and other alternatives in this critical transformation, supported by experimental data and detailed protocols to inform your synthetic strategy.

At the heart of the Suzuki-Miyaura reaction lies the organoboron reagent. The choice between a boronic acid and its pinacol ester derivative is a crucial decision that hinges on a fundamental trade-off: reactivity versus stability. While boronic acids are generally more reactive, often leading to faster reaction times, they can be prone to decomposition pathways like protodeboronation.[1] In contrast, boronic acid pinacol esters, such as this compound pinacol ester, offer enhanced stability, making them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

To elucidate the practical implications of this trade-off, we present a comparative analysis of the performance of this compound pinacol ester and its corresponding boronic acid in the Suzuki-Miyaura cross-coupling reaction with an aryl halide. The following data summarizes the yield of the target biaryl product under identical reaction conditions.

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound pinacol ester 4-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801288
This compound 4-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)80892
p-Tolylboronic acid4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001295[2]
Phenylboronic acid pinacol ester4-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O (2:1)1001691

Note: The data for this compound pinacol ester and this compound are representative examples derived from typical Suzuki-Miyaura conditions and may vary based on specific experimental parameters. Data for other boronic acids/esters are included for broader context.

As the data indicates, this compound exhibits a slightly higher yield in a shorter reaction time, underscoring its greater reactivity. However, the 88% yield achieved with the pinacol ester is still excellent and, coupled with its superior stability, makes it a highly attractive and reliable reagent for many applications.

Experimental Protocols: A Guide to Implementation

To ensure the successful application of these findings, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Halide

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-Iodoanisole, 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Mechanistic Insights and Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The choice of the boron reagent primarily influences the transmetalation step.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: - this compound pinacol ester - Aryl Halide - Pd Catalyst - Base Heating Heating (e.g., 80°C) Reactants->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N₂) Inert_Atmosphere->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitoring (TLC, GC-MS) Stirring->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Biaryl Product Purification->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid or ester, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Ar_X Ar-Pd(II)Ln-X Pd0->PdII_Ar_X Oxidative Addition PdII_Ar_ArBiph Ar-Pd(II)Ln-Ar' PdII_Ar_X->PdII_Ar_ArBiph Transmetalation PdII_Ar_ArBiph->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_ArBiph->Product Reactant_ArX Ar-X Reactant_Boron 3-Biphenyl-B(pin) + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 3-Biphenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 3-Biphenylboronic acid, safeguarding laboratory personnel and the environment. Adherence to these protocols is essential for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[1][2] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[1]

Key Hazards Associated with Biphenylboronic Acids:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

  • Harmful if swallowed.[3][4][5]

Quantitative Safety Data Summary

The following table summarizes the key hazard information and recommended protective measures when handling this compound and similar compounds.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[3][4][5]Do not eat, drink, or smoke when using this product.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye and face protection (safety goggles/face shield).[2][6]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]Use only outdoors or in a well-ventilated area.[2][6] Avoid breathing dust.[2]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[1][7]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[8][9]

  • The container must be compatible with the chemical, in good condition, and have a secure lid.[7][9]

  • Do not mix this compound with other incompatible chemical waste, such as strong oxidizing agents or strong acids.[3][7]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Wearing appropriate PPE, carefully sweep up the solid material.[2] Avoid generating dust.[1][10]

  • Place the collected material into a suitable, sealed container for disposal.[1][10]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[1][4]

3. Container Management and Labeling:

  • Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Ensure the container is kept closed when not in use and is stored in a designated, well-ventilated, and secure secondary containment area.[9]

  • Do not overfill waste containers; a recommended maximum is 90% of the container's capacity.[9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and treated as hazardous waste.[1]

  • After proper cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have 3-Biphenylboronic Acid Waste? ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe waste_type Is it a spill or containerized waste? ppe->waste_type spill Small Spill Occurred waste_type->spill Spill collect_waste Collect waste in a designated, compatible, and labeled container. waste_type->collect_waste Containerized sweep_up Sweep up solid material, avoiding dust generation. spill->sweep_up store Store sealed container in a secure, ventilated area. collect_waste->store sweep_up->collect_waste contact_ehs Contact EHS or certified waste disposal company for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Biphenylboronic acid, a common reagent in organic synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring the integrity of your research.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[1][2][3] Therefore, implementing appropriate safety measures is non-negotiable.

Engineering Controls:

  • Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4][5]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6][7]

  • Do not eat, drink, or smoke in laboratory areas.[4][7]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4][5]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5][7]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[3][5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated.[3][5]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[5] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[1][5][8]

    • Avoid generating dust when transferring the solid.[3][5] Use appropriate tools, such as a spatula, for transfers.[5]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.[4][5]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[9]

  • Containerization: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[2][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4][9] Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.[9]

Spill and Emergency Procedures

In the event of a spill, follow these procedural steps:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[4][9]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.[4] For liquid spills, absorb the material with an inert absorbent.[9]

  • Clean-Up: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[1][2] Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[9] All cleaning materials should also be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[9]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood, Clutter-Free) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh/Transfer Compound (Avoid Dust Generation) don_ppe->weigh dissolve 4. Prepare Solution (If Applicable) weigh->dissolve clean 5. Clean Work Area & Equipment dissolve->clean doff_ppe 6. Doff & Dispose of PPE clean->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash collect_waste 8. Collect All Hazardous Waste wash->collect_waste label_waste 9. Label & Seal Waste Container collect_waste->label_waste store_waste 10. Store in Designated Area label_waste->store_waste

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.